2-Methylphenyl 2-nitrobenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2-methylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-6-2-5-9-13(10)19-14(16)11-7-3-4-8-12(11)15(17)18/h2-9H,1H3 |
InChI Key |
OGRVMCXNAXLYIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2-Methylphenyl 2-nitrobenzoate CAS number and molecular weight
CAS Registry Number: 56108-36-2 Molecular Weight: 257.24 g/mol [1]
Executive Summary
This technical guide profiles 2-Methylphenyl 2-nitrobenzoate (also known as o-tolyl o-nitrobenzoate), a sterically congested ester utilized primarily in physical organic chemistry to study steric effects on hydrolysis rates and as a specialized intermediate in heterocyclic synthesis.
Unlike simple methyl esters, the presence of substituents at the ortho positions of both the acyl (2-nitro) and phenolic (2-methyl) rings introduces significant steric hindrance. This unique structural feature makes the compound a benchmark substrate for evaluating the efficacy of nucleophilic acyl substitution catalysts and studying the "ortho-effect" in reaction kinetics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data consolidates the fundamental properties of the compound. Note the distinction between this compound and its isomer, Methyl 2-nitrobenzoate (CAS 606-27-9), which lacks the phenyl ring on the ester oxygen.
| Property | Value | Notes |
| IUPAC Name | (2-Methylphenyl) 2-nitrobenzoate | |
| Common Synonyms | o-Tolyl 2-nitrobenzoate; o-Cresyl o-nitrobenzoate | |
| CAS Registry Number | 56108-36-2 | Primary identifier [1] |
| Molecular Formula | ||
| Molecular Weight | 257.24 g/mol | |
| SMILES | Cc1ccccc1OC(=O)c2ccccc2[O-] | |
| InChI Key | YERXBYGQXDVGQM-UHFFFAOYAL-N | |
| Predicted LogP | ~3.5 - 3.8 | Lipophilic |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
Synthesis Strategy: The Steric Challenge
Rationale for Methodology
Direct Fischer esterification (Acid + Alcohol + Acid Catalyst) is inefficient for this substrate. The 2-nitro group on the acid and the 2-methyl group on the phenol create a "steric wall" that impedes the attack of the alcohol on the carbonyl carbon.
To overcome this energy barrier, we employ an Acyl Chloride Activation Strategy (Schotten-Baumann conditions variant). This method converts the acid into a highly reactive electrophile (acid chloride), driving the reaction forward despite the steric hindrance.
Experimental Protocol
Objective: Synthesis of 2-Methylphenyl 2-nitrobenzoate via Nucleophilic Acyl Substitution.
Reagents:
-
2-Nitrobenzoyl chloride (1.0 eq)
-
o-Cresol (2-Methylphenol) (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq) - Acts as HCl scavenger
-
Dichloromethane (DCM) - Anhydrous solvent
-
DMAP (4-Dimethylaminopyridine) (0.05 eq) - Nucleophilic catalyst
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve o-cresol (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (0.5 mmol). Note: DMAP is critical here to form the highly reactive N-acylpyridinium intermediate, which is less sensitive to steric hindrance than the free acid chloride.
-
Acylation (The Critical Step): Cool the solution to 0°C in an ice bath. Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 4:1).
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (removes unreacted acid/acid chloride).
-
Wash the organic layer with 1M HCl (removes unreacted amine/DMAP).
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane to yield the pure ester.
Mechanistic Visualization
The following diagram illustrates the DMAP-catalyzed pathway, highlighting how the intermediate overcomes the steric bulk of the ortho substituents.
Figure 1: DMAP-catalyzed esterification mechanism. The formation of the N-acylpyridinium salt creates a charged intermediate that is more susceptible to nucleophilic attack by the sterically hindered o-cresol.
Applications in Research
A. Physical Organic Chemistry (Kinetic Standards)
This compound is a standard substrate for studying steric deceleration . In hydrolysis studies (saponification), the rate constant (
-
Mechanism: The ortho-nitro group twists the carbonyl out of conjugation with the benzene ring, while the ortho-methyl group on the phenol blocks the approach of the hydroxide ion.
-
Utility: Researchers use this data to calibrate Hammett plots (
) when evaluating new catalytic systems designed to handle bulky substrates.
B. Heterocyclic Precursors
Reduction of the nitro group (
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risks:
-
Nitro-aromatics: Generally possess potential for shock sensitivity, though this ester is stable under standard conditions. Avoid heating to decomposition (releases toxic NOₓ fumes).
-
Hydrolysis Products: Breaks down into o-cresol (toxic, corrosive, absorbed through skin) and 2-nitrobenzoic acid.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: 2-Nitrobenzoic acid esters. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylphenyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Assessment in Pharmaceutical Development
In the landscape of pharmaceutical development, understanding the inherent stability of a molecule is not merely a regulatory hurdle but a cornerstone of safe and effective drug design. The thermodynamic stability of an active pharmaceutical ingredient (API) and its intermediates dictates storage conditions, formulation strategies, and ultimately, patient safety. This guide focuses on 2-Methylphenyl 2-nitrobenzoate, a molecule whose structure, featuring both a nitro group and an ester linkage, suggests a potential for energetic decomposition. As Senior Application Scientists, our goal is to provide a framework for assessing such compounds, moving from predictive analysis to empirical verification. This document serves as a comprehensive technical guide, blending theoretical principles with actionable experimental protocols to thoroughly evaluate the thermodynamic stability of this and structurally related compounds.
Introduction: The Structural Basis for Thermal Concern
2-Methylphenyl 2-nitrobenzoate is an aromatic ester containing two key functional groups that warrant a detailed investigation into its thermodynamic stability: the nitro group (-NO₂) and the ester linkage (-COO-). Nitroaromatic compounds are a class of molecules known for their energetic properties and potential for rapid, exothermic decomposition.[1][2] The presence of the electron-withdrawing nitro group can significantly influence the bond dissociation energies within the molecule, making it susceptible to thermal degradation.[3]
The ester group, while generally more stable, can also participate in decomposition reactions, particularly hydrolysis and thermolysis.[4][5] The relative positions of the methyl and nitro groups on the phenyl rings can also impact stability through steric and electronic effects. Therefore, a comprehensive thermal hazard assessment is critical for the safe handling, storage, and processing of 2-Methylphenyl 2-nitrobenzoate.[6] This guide will outline a multi-faceted approach to characterizing its thermodynamic stability, combining predictive computational modeling with established thermal analysis techniques.
Postulated Thermal Decomposition Pathways
Based on the known decomposition mechanisms of nitroaromatic compounds and esters, several potential pathways for the thermal decomposition of 2-Methylphenyl 2-nitrobenzoate can be postulated. The primary initiation steps are likely to involve the cleavage of the weakest bonds in the molecule.
C-NO₂ Bond Homolysis
The C-NO₂ bond is often the most labile in nitroaromatic compounds, with a bond dissociation energy (BDE) of approximately 297 ± 17 kJ/mol.[1] Homolytic cleavage of this bond would generate a phenyl radical and nitrogen dioxide (NO₂), a highly reactive species that can initiate secondary decomposition reactions.
O-NO₂ Bond Scission (in a rearranged intermediate)
While less common in aromatic nitro compounds, rearrangement to a nitrite ester followed by O-NO bond cleavage is a known pathway for some energetic materials.[4]
Ester Bond Cleavage
The ester linkage can undergo thermolysis, typically through two main routes:
-
Acyl-Oxygen cleavage (C-O bond): This would result in a 2-nitrobenzoyl radical and a 2-methylphenoxide radical.
-
Alkyl-Oxygen cleavage (O-C bond): This would yield a 2-nitrobenzoate radical and a 2-methylphenyl radical.
The following diagram illustrates these primary postulated decomposition initiation steps.
Caption: Postulated initial steps in the thermal decomposition of 2-Methylphenyl 2-nitrobenzoate.
Experimental Analysis of Thermodynamic Stability
A robust assessment of thermodynamic stability relies on empirical data obtained from thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this purpose.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][8] It provides information on melting point, phase transitions, and exothermic decomposition events.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Methylphenyl 2-nitrobenzoate into a hermetically sealed aluminum pan.
-
Instrumentation: Utilize a calibrated DSC instrument.
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.[9]
-
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis:
-
Determine the melting point (Tm) from the endotherm peak.
-
Identify the onset temperature of decomposition (Tonset) and the peak maximum of the exotherm (Tpeak).
-
Calculate the heat of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition and mass loss occur.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Methylphenyl 2-nitrobenzoate into an open ceramic or aluminum pan.
-
Instrumentation: Utilize a calibrated TGA instrument.
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.[9]
-
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the onset temperature of mass loss.
-
Identify the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different temperature ranges.
-
The following diagram outlines the experimental workflow for the thermal analysis of 2-Methylphenyl 2-nitrobenzoate.
Caption: Experimental workflow for the thermal analysis of 2-Methylphenyl 2-nitrobenzoate.
Computational Analysis of Thermodynamic Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules.[10] Density Functional Theory (DFT) calculations can be employed to determine bond dissociation energies (BDEs), which are indicative of the thermal lability of specific bonds.[3][11]
Methodology for BDE Calculation
-
Software: Utilize a quantum chemistry software package such as Gaussian or ORCA.
-
Method: Employ a suitable DFT functional, such as B3LYP or B3PW91, with a basis set like 6-31G**.[11]
-
Procedure:
-
Optimize the geometry of the intact 2-Methylphenyl 2-nitrobenzoate molecule.
-
Optimize the geometries of the radical fragments resulting from the homolytic cleavage of the C-NO₂, C-O, and O-C bonds.
-
Calculate the zero-point corrected energies of the optimized structures.
-
The BDE is then calculated as the difference in energy between the radical products and the parent molecule.
-
Predicted Stability Based on BDEs
The calculated BDEs for the C-NO₂, C-O (acyl), and O-C (alkyl) bonds will provide a quantitative measure of their relative strengths. The bond with the lowest BDE is predicted to be the most likely site for the initiation of thermal decomposition. This information can then be used to refine the postulated decomposition pathways.
| Bond | Predicted Relative BDE | Implication for Stability |
| C-NO₂ | Lowest | Primary initiation site of decomposition. |
| C-O (acyl) | Intermediate | Secondary potential cleavage site. |
| O-C (alkyl) | Highest | Least likely to be the initial point of failure. |
Safety, Handling, and Storage Recommendations
Given the potential for thermal instability, strict safety protocols should be followed when handling and storing 2-Methylphenyl 2-nitrobenzoate.
-
Handling:
-
Storage:
Conclusion: A Synergistic Approach to Stability Assessment
The thermodynamic stability of 2-Methylphenyl 2-nitrobenzoate is a critical parameter that must be thoroughly evaluated to ensure its safe use in research and development. This guide has outlined a comprehensive approach that integrates predictive computational modeling with empirical thermal analysis techniques. By postulating decomposition pathways, performing DSC and TGA analyses, and calculating bond dissociation energies, a detailed stability profile can be constructed. This synergistic methodology not only provides a robust assessment of the target molecule but also serves as a template for evaluating the thermal hazards of other novel compounds in the pharmaceutical pipeline.
References
-
Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. (2025). ResearchGate. Retrieved from [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). PMC. Retrieved from [Link]
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). MDPI. Retrieved from [Link]
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved from [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). ACS Publications. Retrieved from [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2025). ResearchGate. Retrieved from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). PMC. Retrieved from [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (2012). ACS Publications. Retrieved from [Link]
-
Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (2021). Scholar Commons. Retrieved from [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2007). EPA. Retrieved from [Link]
-
The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. (2025). ResearchGate. Retrieved from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]
- Preparation of methyl m-nitrobenzoate. (1985). Google Patents.
-
Unraveling the reactivity of nitrate ester explosives: insights from femtosecond time-resolved mass spectrometry and computational chemistry. (2025). VCU Scholars Compass. Retrieved from [Link]
-
Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. (2023). Digital Discovery (RSC Publishing). Retrieved from [Link]
-
Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU chemistry. Retrieved from [Link]
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2025). ResearchGate. Retrieved from [Link]
-
Safety Technical Specification for Nitrite Ester Compounds (Professional Revised Edition). (2026). Zenodo. Retrieved from [Link]
-
Relationships for the impact sensitivities of energetic C-nitro compounds based on bond dissociation energy. (2010). PubMed. Retrieved from [Link]
-
Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. (n.d.). Ministry of Manpower. Retrieved from [Link]
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? (2021). Quora. Retrieved from [Link]
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Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Methylphenyl 2-nitrobenzoate
[1]
Executive Summary
2-Methylphenyl 2-nitrobenzoate (C₁₄H₁₁NO₄) is an organic ester synthesized from the condensation of 2-methylphenol (o-cresol) and 2-nitrobenzoic acid.[1] As a crystalline solid with a melting point of 68–69 °C [1], its solubility profile is a critical parameter for purification via crystallization and for its use as an intermediate in organic synthesis.[1]
This guide provides a comprehensive framework for understanding the solubility of 2-Methylphenyl 2-nitrobenzoate in various organic solvents. It integrates historical physicochemical data with modern thermodynamic modeling techniques (Apelblat, van’t Hoff) to predict and measure dissolution behavior.[1]
Key Compound Data
| Property | Value | Source |
| IUPAC Name | 2-Methylphenyl 2-nitrobenzoate | [1] |
| Common Name | o-Tolyl o-nitrobenzoate | [1] |
| Molecular Formula | C₁₄H₁₁NO₄ | Calculated |
| Molecular Weight | 257.24 g/mol | Calculated |
| Physical State | Solid (Colorless microscopic prisms) | [1] |
| Melting Point | 68–69 °C (Sintering at 64 °C) | [1] |
| Polarity | Moderate (Nitro group + Ester linkage) | Predicted |
Solubility Landscape & Solvent Interactions
The solubility of 2-Methylphenyl 2-nitrobenzoate is governed by the interplay between the rigid, planar nitrobenzoate core and the lipophilic o-tolyl moiety.[1]
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and structural analogs (e.g., Methyl 2-nitrobenzoate, 2-Methyl-3-nitrobenzoic acid), the expected solubility hierarchy is:
-
High Solubility (Polar Aprotic Solvents):
-
Moderate Solubility (Polar Protic Solvents):
-
Low Solubility (Non-Polar Solvents):
Thermodynamic Modeling
To rigorously quantify solubility, experimental data is fitted to thermodynamic models.[1] The Modified Apelblat Equation is the standard for correlating mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Used to interpolate solubility at unmeasured temperatures for process design.[1]
Experimental Protocol: Determination of Solubility
Since specific modern solubility data for this ester is rare in open literature, researchers must often determine it empirically.[1] The following protocol ensures high-fidelity data generation.
Laser Monitoring Observation Method (High Precision)
This method eliminates sampling errors associated with gravimetric analysis.[1]
Equipment:
-
Jacketed glass vessel (50 mL)
-
Precision thermostat (± 0.05 K)[1]
-
Laser monitoring system (transmissivity detector)[1]
-
Magnetic stirrer[1]
Workflow:
-
Preparation: Add a known mass of solvent and excess solute to the vessel.[1]
-
Equilibration: Stir at a set temperature for >4 hours to ensure saturation.
-
Detection: Slowly heat the solution. The laser intensity through the solution will change abruptly when the last crystal dissolves (Saturation Temperature,
).[1] -
Repetition: Repeat with different solute/solvent ratios to build the solubility curve.
Workflow Diagram
Thermodynamic Parameters of Dissolution
Understanding the energetics of dissolution is vital for scale-up.[1] The dissolution process is described by the van’t Hoff equation :
1-
Enthalpy (
): Typically positive (endothermic) for nitrobenzoates, indicating solubility increases with temperature.[1] -
Entropy (
): Typically positive , driven by the disordering of the crystal lattice upon dissolution.[1] -
Gibbs Energy (
): [1]-
If
, the dissolution is non-spontaneous at standard states, but equilibrium is reached at saturation ( ).[1]
-
Comparative Analysis (Structure-Property Relationships)
Comparing o-tolyl 2-nitrobenzoate to its structural analogs reveals the impact of the methyl group:
| Compound | Structure | Melting Point | Predicted Solubility Impact |
| Methyl 2-nitrobenzoate | Methyl ester | -13 °C (Liquid) | High miscibility; reference for polarity. |
| 2-Methyl-3-nitrobenzoic acid | Free acid | >100 °C (Solid) | Lower solubility in non-polar solvents due to H-bonding (dimerization).[1] |
| 2-Methylphenyl 2-nitrobenzoate | o-Tolyl ester | 68–69 °C (Solid) | Intermediate. The o-tolyl group increases lipophilicity compared to the methyl ester, reducing water solubility but enhancing solubility in aromatic solvents like Toluene.[1] |
Applications in Crystallization
The solubility data is directly applied to design purification processes.[1]
Cooling Crystallization[1]
-
Ideal Solvent: Ethanol or Isopropanol.[1]
-
Rationale: These solvents typically show a steep solubility curve (high
), meaning yield is high upon cooling from reflux to room temperature.[1]
Anti-Solvent Crystallization[1]
References
-
Hanggi, E. (1921).[1][2] "Nitrobenzoates of the Three Cresols". Helvetica Chimica Acta, 4, 23–25.[1][2]
-
Li, F., et al. (2024).[1] "2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, Hansen solubility parameter, interactions and thermodynamic analysis". Journal of Molecular Liquids.
-
PubChem. (2024).[1] "Methyl 2-nitrobenzoate Compound Summary". National Center for Biotechnology Information.[1]
An In-depth Technical Guide to the Alkaline Hydrolysis of 2-Methylphenyl 2-nitrobenzoate
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism governing the alkaline hydrolysis of 2-Methylphenyl 2-nitrobenzoate. This process, a cornerstone of organic chemistry, is pivotal in various applications, including prodrug activation and industrial synthesis. The guide elucidates the dominant BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, detailing the formation and collapse of the critical tetrahedral intermediate. A significant focus is placed on the nuanced interplay of electronic and steric effects imparted by the ortho-nitro and ortho-methyl substituents, which critically influence the reaction kinetics. Furthermore, this document outlines robust experimental protocols for kinetic analysis using UV-Vis spectrophotometry, providing researchers with a validated framework for empirical investigation. The synthesis of mechanistic theory and practical application aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to manipulate and understand this fundamental chemical transformation.
Introduction: The Significance of Ester Hydrolysis
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is a reaction of profound importance in both biological and industrial contexts. In drug development, ester functionalities are frequently incorporated into pharmacologically active molecules to create prodrugs, enhancing bioavailability and controlling release kinetics. The rate and mechanism of in-vivo ester hydrolysis are therefore critical determinants of a drug's efficacy.
The subject of this guide, 2-Methylphenyl 2-nitrobenzoate, presents a compelling case study. The molecule incorporates two key substituents whose effects on the canonical hydrolysis mechanism are not merely additive but interactive:
-
A 2-nitro group on the acyl (benzoyl) portion.
-
A 2-methyl group on the aryloxy (phenyl) leaving group.
Understanding the alkaline hydrolysis of this specific ester requires a detailed appreciation of the BAC2 mechanism, which is the most common pathway for the saponification of esters.[1][2] This guide will dissect this mechanism and explore how the electronic-withdrawing nature of the nitro group and the steric and electronic influence of the ortho-methyl group dictate the reaction's progress and rate.
The Core Mechanism: A Stepwise Journey via the BAC2 Pathway
Alkaline hydrolysis of most esters, including phenyl benzoates, proceeds through a nucleophilic acyl substitution mechanism known as the BAC2 pathway.[2][3] This is a two-step addition-elimination process that is effectively irreversible under basic conditions.[4]
Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The reaction initiates with the attack of a hydroxide ion (OH⁻), a potent nucleophile, at the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π-bond, and its electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[1][5] This initial step is typically the rate-determining step of the overall reaction.
Step 2: Collapse of the Intermediate and Product Formation The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the leaving group—in this case, the 2-methylphenoxide ion—is cleaved.[3]
Step 3: Irreversible Acid-Base Reaction The newly formed 2-nitrobenzoic acid (pKa ≈ 2.2) is a much stronger acid than 2-methylphenol (pKa ≈ 10.3). In the basic reaction medium, the carboxylic acid is immediately and irreversibly deprotonated by the 2-methylphenoxide or another hydroxide ion.[2] This final acid-base reaction drives the overall equilibrium to completion, rendering the saponification process irreversible.[4]
Caption: The B_AC2 reaction pathway for the specified ester.
The Decisive Role of Substituents
The rate of hydrolysis is profoundly influenced by the electronic and steric nature of the substituents on both the acyl group and the leaving group.
The 2-Nitro Group: An Electronic Accelerator
The ortho-nitro group on the benzoyl moiety significantly accelerates the rate of hydrolysis through a powerful electron-withdrawing effect.[6]
-
Inductive Effect (-I): The high electronegativity of the nitro group withdraws electron density from the benzene ring and, consequently, from the carbonyl carbon. This increases the carbonyl carbon's electrophilicity, making it a more susceptible target for nucleophilic attack by the hydroxide ion.
-
Resonance Effect (-R): The nitro group can also delocalize the negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. This stabilization of the transition state lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.
The 2-Methyl Group: A Study in the Ortho Effect
The influence of the ortho-methyl group on the phenoxide leaving group is more complex, a classic example of the "ortho effect."[7][8] This effect is a combination of steric and electronic factors.
-
Steric Hindrance: The methyl group can sterically hinder the solvation of the developing negative charge on the phenoxide leaving group, potentially making it a poorer leaving group compared to an unsubstituted phenoxide. More significantly, in the context of benzoic acid derivatives, ortho substituents can force the carboxyl (or in this case, ester) group to twist out of the plane of the benzene ring.[7] This steric inhibition of resonance can impact the stability of the ground state ester.
-
Electronic Effect (+I): As an alkyl group, the methyl group has a weak electron-donating inductive effect. This effect slightly destabilizes the resulting phenoxide anion, which could marginally slow the collapse of the tetrahedral intermediate.
However, kinetic studies on related ortho-substituted systems often show that the steric factors dominate, though the net effect can be a complex balance.[9][10] The interplay between the rate-accelerating nitro group and the sterically complex methyl group makes this molecule a particularly interesting substrate for kinetic analysis.
Experimental Design for Kinetic Analysis
To empirically validate the mechanistic discussion, a robust kinetic study is essential. The alkaline hydrolysis of 2-Methylphenyl 2-nitrobenzoate can be conveniently monitored using UV-Vis spectrophotometry, as the formation of the 2-methylphenoxide product results in a significant change in the UV-Vis spectrum.[11][12]
Detailed Experimental Protocol
This protocol describes a method for determining the pseudo-first-order and second-order rate constants for the hydrolysis reaction.
Objective: To determine the rate constant (k) for the alkaline hydrolysis of 2-Methylphenyl 2-nitrobenzoate at a constant temperature.
Materials:
-
2-Methylphenyl 2-nitrobenzoate (substrate)
-
Sodium hydroxide (NaOH), analytical grade
-
Ethanol or Acetonitrile (solvent, spectroscopic grade)
-
Deionized water
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 2-Methylphenyl 2-nitrobenzoate (e.g., 1.0 mM) in a suitable organic solvent like ethanol or acetonitrile.
-
Prepare a series of aqueous NaOH solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M). Ensure the ionic strength is kept constant using a background electrolyte like NaCl if necessary.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range (e.g., 250-450 nm) to identify the λ_max_ of the 2-methylphenoxide product, which is distinct from the starting ester.
-
Set the instrument to kinetics mode, monitoring the absorbance change at this λ_max_.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the NaOH solution (e.g., 2.0 mL) into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly injecting a small, known volume of the ester stock solution (e.g., 20 µL) into the cuvette. The concentration of NaOH should be in large excess (at least 10-fold) of the ester concentration to ensure pseudo-first-order conditions.
-
Immediately cap the cuvette, mix by inversion, and start data acquisition.
-
Record the absorbance at the predetermined λ_max_ at regular time intervals until the reaction is >95% complete (i.e., the absorbance reading becomes stable).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs_) is determined by fitting the absorbance (A_t_) versus time (t) data to the first-order rate equation: ln(A_∞ - A_t) = -k_obs_ * t + ln(A_∞ - A_0) where A_0_ is the initial absorbance, A_t_ is the absorbance at time t, and A_∞_ is the final absorbance. A plot of ln(A_∞ - A_t) vs. time will yield a straight line with a slope of -k_obs_.
-
Repeat the experiment for each concentration of NaOH.
-
-
Determination of the Second-Order Rate Constant:
-
The second-order rate constant (k_OH_) is determined from the relationship between k_obs_ and the hydroxide concentration: k_obs_ = k_OH_ [OH⁻]
-
Plot the calculated k_obs_ values against the corresponding [OH⁻]. The slope of this line will be the second-order rate constant for the hydrolysis.
-
Caption: Experimental workflow for kinetic analysis.
Expected Kinetic Data
Based on established principles of physical organic chemistry, we can predict the relative rates of hydrolysis for related compounds. The strong electron-withdrawing nitro group is expected to cause a significant rate enhancement compared to unsubstituted phenyl benzoate.
Table 1: Predicted Relative Hydrolysis Rates
| Compound | Substituent on Acyl Group | Substituent on Phenyl Group | Expected Relative Rate (k_rel_) | Rationale |
|---|---|---|---|---|
| Phenyl Benzoate | H | H | 1 | Baseline reference |
| 2-Methylphenyl Benzoate | H | 2-CH₃ | ~0.8 - 1.2 | Minor steric/electronic effect from methyl group |
| Phenyl 2-nitrobenzoate | 2-NO₂ | H | > 100 | Strong rate acceleration from nitro group |
| 2-Methylphenyl 2-nitrobenzoate | 2-NO₂ | 2-CH₃ | > 100 | Dominated by the strong acceleration of the nitro group |
Note: The k_rel_ values are illustrative estimates. Actual values must be determined experimentally.
Conclusion
The alkaline hydrolysis of 2-Methylphenyl 2-nitrobenzoate is a classic example of nucleophilic acyl substitution proceeding via the BAC2 mechanism. The reaction kinetics are dominated by the powerful electron-withdrawing capabilities of the ortho-nitro group on the benzoyl ring, which greatly enhances the electrophilicity of the carbonyl carbon and stabilizes the transition state. The ortho-methyl group on the phenoxide leaving group introduces a more subtle "ortho effect," a combination of steric and electronic influences that slightly modulates the overall rate.
The provided experimental framework offers a reliable method for quantifying these effects and determining the reaction's rate constants. For professionals in drug development, a thorough understanding of this mechanism is crucial for designing ester-based prodrugs with tailored hydrolysis rates, ensuring optimal therapeutic outcomes. For researchers and synthetic chemists, this knowledge is fundamental to predicting reactivity and controlling reaction pathways in complex molecular systems.
References
-
Brainly.in. (2024). Explain the mechanism of alkaline hydrolysis of 2-Bromo-2-methylpropane with Energy profile diagram. [Link]
-
Brainly.com. (2018). Write the mechanism of the reaction of methyl benzoate to form methyl 2-nitrobenzoate. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
ResearchGate. (2015). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
DTIC. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?[Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
YouTube. (2020). Kinetic study of Ester hydrolysis. [Link]
-
ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. [Link]
-
Journal of the American Chemical Society. (n.d.). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. [Link]
-
ResearchGate. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
ResearchGate. (n.d.). Tetrahedral Intermediates in Reactions of Carboxylic Acid Derivatives with Nucleophiles. [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (n.d.). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. [Link]
-
YouTube. (2022). How does ortho-effect work in benzoic acids?[Link]
-
Chemistry LibreTexts. (2022). 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]
-
PMC. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Reddit. (2020). phenyl benzoate electrophilic substitution. [Link]
-
ResearchGate. (n.d.). Reaction Pathways and Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Water Studied by a Hybrid Supermolecule-Polarizable Continuum Approach. [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (n.d.). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
ResearchGate. (2018). (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. [Link]
-
Journal of the American Chemical Society. (n.d.). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. [Link]
-
Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of...[Link]
-
BYJU'S. (n.d.). Ortho Effect. [Link]
-
Taylor & Francis. (n.d.). Tetrahedral intermediates – Knowledge and References. [Link]
-
MDPI. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
PubMed. (n.d.). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. [Link]
-
MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
WordPress.com. (2020). Ortho effect - A to Z Chemistry. [Link]
-
UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene. [Link]
-
Wikipedia. (n.d.). Nitroglycerin. [Link]
-
THE CHEMISTRY OF THE CARBONYL GROUP. (n.d.). [Link]
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An In-depth Technical Guide on the Steric Effects in the Reactivity of 2-Methylphenyl 2-nitrobenzoate
This guide provides a comprehensive examination of the steric effects influencing the reactivity of 2-Methylphenyl 2-nitrobenzoate, a compound uniquely substituted to exhibit significant steric hindrance. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental design, and data interpretation necessary to elucidate the impact of steric hindrance on ester hydrolysis.
Introduction: The "Ortho Effect" and Steric Hindrance in Ester Reactivity
The reactivity of aromatic esters is profoundly influenced by the nature and position of substituents on both the acyl and aryl moieties. While electronic effects are often well-described by the Hammett equation, substituents in the ortho position introduce complexities that defy simple electronic correlations. This phenomenon, often termed the "ortho effect," arises from a combination of steric hindrance, intramolecular hydrogen bonding, and other through-space interactions.[1]
In the case of 2-Methylphenyl 2-nitrobenzoate, we have bulky substituents at the ortho position of both the benzene rings of the ester. The methyl group on the phenyl ester moiety and the nitro group on the benzoate moiety create significant steric congestion around the ester linkage. This steric hindrance is hypothesized to play a dominant role in the reactivity of the molecule, particularly in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis.
Steric hindrance in ortho-substituted benzoic acids is known to force the carboxyl group out of the plane of the benzene ring, inhibiting resonance and thereby increasing the acidity of the carboxylic acid.[1][2] A similar effect can be anticipated in the corresponding esters, where the approach of a nucleophile to the carbonyl carbon is sterically shielded. This guide will explore how to quantify this steric effect on the hydrolysis rate of 2-Methylphenyl 2-nitrobenzoate.
Synthesis and Characterization of 2-Methylphenyl 2-nitrobenzoate
A reliable synthesis and thorough characterization of the target compound are paramount for accurate reactivity studies.
Synthesis of 2-Methylphenyl 2-nitrobenzoate
The synthesis of 2-Methylphenyl 2-nitrobenzoate can be achieved via Fischer esterification or by reacting 2-nitrobenzoyl chloride with 2-methylphenol. The latter is often preferred for its higher yield and milder reaction conditions.
Experimental Protocol: Synthesis via Acyl Chloride
-
Preparation of 2-Nitrobenzoyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to a solution of 2-nitrobenzoic acid in a suitable aprotic solvent (e.g., toluene) with a catalytic amount of dimethylformamide (DMF). The reaction mixture is refluxed until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-nitrobenzoyl chloride.
-
Esterification: The crude 2-nitrobenzoyl chloride is dissolved in a dry, non-polar solvent (e.g., dichloromethane). 2-Methylphenol (o-cresol) and a tertiary amine base (e.g., triethylamine or pyridine) are added to the solution at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 2-Methylphenyl 2-nitrobenzoate must be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2-nitrobenzoate and 2-methylphenyl rings, and a singlet for the methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| FT-IR | Strong C=O stretching vibration for the ester, and characteristic N-O stretching bands for the nitro group. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
| Melting Point | A sharp and defined melting point range, indicating high purity. |
Investigating Reactivity: Kinetic Studies of Alkaline Hydrolysis
The alkaline hydrolysis of 2-Methylphenyl 2-nitrobenzoate serves as an excellent model reaction to probe the steric effects on its reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The Taft Equation: Deconvoluting Steric and Electronic Effects
The Hammett equation often fails for ortho-substituted systems due to steric effects.[3] The Taft equation was developed to separate these effects:
log(k/k₀) = ρσ + δEₛ
where:
-
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
-
ρ* and σ* are the reaction constant and substituent constant for polar effects.
-
δ and Eₛ are the reaction constant and substituent constant for steric effects.[4][5]
By comparing the hydrolysis rate of 2-Methylphenyl 2-nitrobenzoate with that of less sterically hindered analogs (e.g., phenyl 2-nitrobenzoate, 2-methylphenyl benzoate), the steric contribution (Eₛ) of the ortho substituents can be quantified.
Experimental Design for Kinetic Studies
The hydrolysis kinetics can be conveniently monitored using UV-Vis spectrophotometry by following the appearance of the phenoxide product at a specific wavelength.[6][7]
Experimental Protocol: Kinetic Measurement by UV-Vis Spectrophotometry
-
Preparation of Solutions: Prepare stock solutions of 2-Methylphenyl 2-nitrobenzoate in a suitable organic solvent (e.g., acetonitrile) and a buffered aqueous solution of sodium hydroxide.
-
Wavelength Determination: Record the UV-Vis spectra of the reactant (2-Methylphenyl 2-nitrobenzoate) and the expected product (2-methylphenoxide) to determine the wavelength of maximum absorbance (λ_max) for the product, where the reactant has minimal absorbance.
-
Kinetic Runs:
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature in a water bath.
-
Initiate the reaction by mixing the two solutions in a cuvette placed in the temperature-controlled cell holder of the spectrophotometer.
-
Monitor the increase in absorbance at the predetermined λ_max over time.
-
-
Data Analysis: The reaction is expected to follow pseudo-first-order kinetics due to the large excess of NaOH. The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of NaOH.
Expected Results and Interpretation
The presence of the ortho-methyl and ortho-nitro groups is expected to significantly decrease the rate of alkaline hydrolysis compared to less hindered analogs.
| Compound | Relative Rate of Hydrolysis (Expected) | Dominant Effect |
| Phenyl benzoate | 1 (Reference) | Electronic |
| 2-Methylphenyl benzoate | < 1 | Steric (from methyl group) |
| Phenyl 2-nitrobenzoate | > 1 (due to electron-withdrawing nitro group) but < than para-nitro analog | Electronic and Steric |
| 2-Methylphenyl 2-nitrobenzoate | << 1 | Significant Steric Hindrance |
The substantial decrease in the reaction rate for 2-Methylphenyl 2-nitrobenzoate will provide quantitative evidence for the profound impact of steric hindrance on its reactivity.
Visualizing the Concepts
Mechanism of Alkaline Ester Hydrolysis
Caption: Mechanism of base-catalyzed ester hydrolysis.
Steric Hindrance Model
Caption: Steric shielding of the carbonyl carbon.
Conclusion
The study of 2-Methylphenyl 2-nitrobenzoate provides a compelling case for the dominance of steric effects in chemical reactivity. By employing a systematic approach involving synthesis, characterization, and kinetic analysis, researchers can gain valuable insights into the intricate interplay of steric and electronic factors that govern reaction rates. This understanding is not only fundamental to physical organic chemistry but also has significant implications for rational drug design and the development of novel chemical entities where reactivity and stability are critical parameters.
References
-
Pilli, R. A., & de Meijere, A. (2000). The ortho Effect in Organic Chemistry. Chemical Reviews, 100(2), 575-608. [Link]
-
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
-
Wikipedia. (n.d.). Ortho effect. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
PubChem. (n.d.). Methyl 2-nitrobenzoate. National Center for Biotechnology Information. [Link]
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- 7. spectroscopyonline.com [spectroscopyonline.com]
Intramolecular Catalysis Effects in 2-Methylphenyl 2-nitrobenzoate: Mechanistic Insights & Kinetic Analysis
An in-depth technical guide on the intramolecular catalysis effects in 2-Methylphenyl 2-nitrobenzoate, focusing on mechanistic insights, kinetic analysis, and experimental validation.[1]
Executive Summary
The hydrolysis of 2-Methylphenyl 2-nitrobenzoate represents a classic case study in physical organic chemistry, illustrating the interplay between steric hindrance, electronic activation, and neighboring group participation (NGP) . While steric bulk typically retards bimolecular nucleophilic substitution (
Structural & Mechanistic Analysis
The Substrate: 2-Methylphenyl 2-nitrobenzoate
The molecule consists of two ortho-substituted aromatic rings linked by an ester bond:[1]
-
Acyl Component: 2-nitrobenzoyl group.[1] The ortho-nitro group (
) is a strong electron-withdrawing group (EWG) and a potential nucleophile.[1] -
Leaving Group: 2-methylphenoxide (from o-cresol).[1] The ortho-methyl group increases steric crowding around the ester linkage and destabilizes the leaving group relative to phenoxide (pKa ~10.28 vs 9.99), potentially slowing the reaction.[1]
Mechanistic Pathways
Two competing mechanisms govern the hydrolysis of this ester:[1][2][3]
Pathway A: Intermolecular Hydrolysis (
)
The standard base-catalyzed mechanism involves the direct attack of a hydroxide ion (
-
Steric Effect: The ortho-nitro group on the acyl side and the ortho-methyl group on the leaving group side create significant steric hindrance, blocking the approach of the nucleophile.[1]
-
Electronic Effect: The electron-withdrawing nitro group activates the carbonyl carbon electrophilically, but this is often outweighed by the steric shielding.[1]
Pathway B: Intramolecular Nucleophilic Catalysis (Anchimeric Assistance)
In this pathway, the oxygen atom of the ortho-nitro group acts as an internal nucleophile, attacking the carbonyl carbon to form a cyclic intermediate (a 5-membered benzisoxazolone-like species).[1] This intramolecular attack is entropically favored over the intermolecular attack by water or hydroxide.[1]
-
Mechanism: The nitro group attacks the carbonyl
Cyclic Intermediate Expulsion of 2-methylphenoxide Hydrolysis of the intermediate.[1] -
Significance: If this pathway is operative, the rate of hydrolysis will be significantly faster than predicted by steric parameters alone.[1]
Visualization of Signaling Pathways[1]
Caption: Dual mechanistic pathways for hydrolysis. The intramolecular pathway (green) bypasses the steric blockade of the intermolecular route (red).[1]
Kinetic Analysis & Validation
To confirm intramolecular catalysis, kinetic data must be compared against non-participating reference compounds (e.g., para-nitrobenzoate).[1]
Key Kinetic Parameters
- (Observed Rate Constant): The pseudo-first-order rate constant measured experimentally.[1]
-
(Relative Rate): Ratio of the rate of the ortho-isomer to the para-isomer.[1] A
suggests catalysis; suggests steric retardation. -
Activation Entropy (
):
Hypothetical Data Comparison (Reference Values)
The following table illustrates the expected kinetic signature of intramolecular catalysis vs. steric hindrance.
| Parameter | p-Nitrobenzoate (Control) | o-Nitrobenzoate (Steric Only) | o-Nitrobenzoate (Catalytic) |
| Relative Rate ( | 1.0 | 0.1 - 0.5 | 10 - 1000 |
| ~15 | ~16 | ~12 | |
| -25 | -28 | -10 | |
| Solvent Isotope Effect ( | ~1.0 - 1.5 | ~1.0 | ~2.0 - 3.0 (if proton transfer involved) |
Experimental Protocols
Synthesis of 2-Methylphenyl 2-nitrobenzoate
Objective: Produce high-purity ester for kinetic analysis.
-
Reagents: 2-Nitrobenzoyl chloride (1.0 eq), 2-Methylphenol (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]
-
Procedure:
-
Dissolve 2-methylphenol in dry DCM under
atmosphere. -
Add triethylamine and cool to 0°C.
-
Dropwise add 2-nitrobenzoyl chloride dissolved in DCM.[1]
-
Stir at RT for 4 hours.
-
Workup: Wash with 1M HCl, 1M NaOH, and Brine. Dry over
.[1] -
Purification: Recrystallization from Ethanol/Hexane.[1]
-
Validation:
-NMR (check for absence of phenolic OH peak) and Melting Point (~68-69°C).
-
Kinetic Measurement (UV-Vis Spectrophotometry)
Objective: Determine
-
Buffer Preparation: Prepare 0.1 M Phosphate or Borate buffers (pH 7.0 - 10.0). Maintain ionic strength (
M with KCl).[1] -
Stock Solution: Dissolve ester in Acetonitrile (
M). -
Reaction Initiation:
-
Add 30
L of stock solution to 3.0 mL of thermostated buffer (25°C) in a quartz cuvette. -
Final concentration:
M.[1]
-
-
Monitoring:
-
Data Analysis:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinetic characterization of intramolecular catalysis.
Applications in Drug Development
Understanding this intramolecular effect is critical for:
-
Prodrug Design: Using the ortho-nitro group as a "trigger" for controlled release.[1] The rate of hydrolysis can be tuned by modifying the electronics of the benzoate ring, allowing for programmable drug release rates.[1]
-
Stability Profiling: Predicting the shelf-life of ester-based pharmaceuticals containing ortho-substituents.[1]
-
Protecting Groups: Designing "safety-catch" linkers that are stable until a specific trigger (e.g., reduction of nitro to amino) activates the neighboring group participation.[1]
References
-
Kirby, A. J. (1980).[1] Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry. Link
-
Jencks, W. P. (1969).[1] Catalysis in Chemistry and Enzymology. McGraw-Hill.[1] Link[1]
-
Bender, M. L. (1960).[1] Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews. Link[1]
-
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.[1] Link
-
Bowden, K. (1993). Intramolecular Catalysis. Chemical Society Reviews.[1] Link[1]
Sources
Foreword: Beyond the Structure – A Molecule's Electronic Narrative
An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Phenyl Benzoates
In the realms of medicinal chemistry and materials science, the phenyl benzoate scaffold is a familiar motif. Yet, its true potential is unlocked through strategic functionalization. The introduction of a nitro (NO₂) group, a deceptively simple substituent, initiates a profound shift in the molecule's electronic landscape. This guide moves beyond mere synthesis to explore the rich electronic narrative of nitro-substituted phenyl benzoates. We will dissect how the potent electron-withdrawing nature of the nitro group, dictated by its position on the phenyl rings, governs the molecule's reactivity, spectroscopic signature, and ultimately, its functional utility. This document is designed for the practicing researcher, providing not just protocols, but the causal reasoning behind them, bridging the gap between theoretical understanding and practical application.
The Foundational Chemistry: Synthesis and Characterization
The journey into the electronic properties of these molecules begins with their creation and verification. The most common and reliable method for synthesizing phenyl benzoates is the acylation of a phenol with a benzoyl chloride derivative.
Synthesis: A Controlled Esterification
The synthesis of nitro-substituted phenyl benzoates is typically achieved by reacting a substituted benzoyl chloride with a nitrophenol in the presence of a mild base, such as triethylamine, to scavenge the HCl byproduct.[1] The choice of which ring bears the nitro group—the phenol or the benzoyl moiety—is determined by the selection of starting materials.
Experimental Protocol: General Synthesis of 4-Nitrophenyl Benzoates
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-nitrophenol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add 1.0 to 1.1 equivalents of triethylamine to the flask. Stir the mixture until the 4-nitrophenol has completely dissolved.
-
Acylation: Slowly add 1.0 equivalent of the desired 4-substituted benzoyl chloride to the reaction mixture at room temperature.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored to completion using thin-layer chromatography (TLC). This step is critical to ensure the full consumption of starting materials and prevent the formation of side products.
-
Workup: Once the reaction is complete, concentrate the crude mixture in vacuo to remove the solvent.
-
Purification (Self-Validation): The resulting residue must be purified to ensure the electronic properties measured are intrinsic to the target compound and not artifacts from impurities. Silica gel flash chromatography is highly effective, typically using a gradient of ethyl acetate in hexanes.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, often as off-white or crystalline solids.[1]
Characterization: Verifying the Electronic Architecture
Confirming the structure is paramount. A combination of spectroscopic techniques provides a comprehensive validation of the synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.[1] The powerful electron-withdrawing effect of the nitro group leads to a noticeable downfield shift of aromatic protons and carbons, particularly those ortho and para to its position. This deshielding effect is a direct manifestation of the reduced electron density on the aromatic ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups, whose vibrational frequencies are sensitive to the electronic environment.[1] For a compound like 4-nitrophenyl 4-nitrobenzoate, the following stretches are characteristic:
-
Ester C=O Stretch: A strong absorption typically appears at a high wavenumber (e.g., ~1752 cm⁻¹) due to the electron-withdrawing nature of the attached nitrophenyl group.[2]
-
Ester C-O Stretch: A strong band around 1195-1200 cm⁻¹.[2]
-
NO₂ Asymmetric & Symmetric Stretches: Two distinct, strong absorptions are observed, typically around 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric).[2]
-
The following table summarizes the key FT-IR vibrational frequencies.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Electronic Implication |
| Ester Carbonyl (C=O) | Stretch | 1740 - 1760 | Strong | Higher frequency indicates reduced electron density at the carbonyl carbon. |
| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong | Confirms the presence of the nitro group. |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong | Confirms the presence of the nitro group. |
| Ester Ether (C-O) | Stretch | 1190 - 1250 | Strong | Sensitive to conjugation effects within the ester linkage. |
-
UV-Visible (UV-Vis) Spectroscopy: This technique directly probes the electronic transitions within the molecule. Nitro-substituted phenyl benzoates exhibit characteristic absorption bands in the UV region. The hydrolysis of these esters to release a nitrophenolate ion is often accompanied by the appearance of a strong absorbance in the visible spectrum (~400 nm), a feature that is exploited for kinetic analysis.[1] For example, the hydrolysis of 4-nitrophenyl benzoate can be monitored by the increase in absorbance at 413 nm, corresponding to the formation of the 4-nitrophenolate anion.[1][3]
Unveiling Electronic Properties: Experimental & Computational Synergy
The core of this guide lies in understanding how the nitro group modulates the electronic behavior of the phenyl benzoate system. This is best achieved by combining experimental reactivity studies with the predictive power of computational chemistry.
Structure-Reactivity Relationships: The Hammett Plot
The Hammett Linear Free-Energy Relationship (LFER) is a powerful tool for quantifying the electronic influence of substituents on reaction rates.[1] By synthesizing a series of para-substituted phenyl benzoates and measuring their hydrolysis rates, we can directly correlate the electronic properties of the substituent with the reactivity of the ester's carbonyl group.
The Hammett equation is given by: log(k/k₀) = ρσ
-
k: The rate constant for the reaction of a substituted compound.
-
k₀: The rate constant for the unsubstituted reference compound.
-
σ (Sigma): The substituent constant, which depends only on the nature and position of the substituent (e.g., NO₂, OCH₃). Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
ρ (Rho): The reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.
In the hydrolysis of 4-nitrophenyl benzoates, a positive ρ value is expected, indicating that electron-withdrawing groups on the benzoyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state of nucleophilic attack.[1][3]
Caption: Logical flow of the Hammett relationship.
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis via UV-Vis Spectrophotometry
Causality: This protocol leverages the distinct spectroscopic signature of the 4-nitrophenolate product to monitor the reaction in real-time. The choice of wavelength (e.g., 413 nm) is critical; it must correspond to the λₘₐₓ of the product and have minimal overlap with the reactant's spectrum to ensure a clean signal.[1]
-
Stock Solutions: Prepare a 1 mM stock solution of each synthesized 4-nitrophenyl benzoate ester in a suitable solvent like DMSO.[1] Prepare a buffer solution at the desired pH (e.g., pH 8 using Tris buffer).[1]
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λₘₐₓ of 4-nitrophenol/phenolate under the chosen pH conditions (typically ~400-415 nm).[1]
-
Reaction Initiation: In a quartz cuvette, combine the buffer solution and the ester stock solution. A typical ratio is 1800 µL of buffer to 200 µL of the substrate solution.[1] Mix quickly and immediately place the cuvette in the spectrophotometer.
-
Data Acquisition: Measure the absorbance at the chosen wavelength at regular time intervals (e.g., every 60 seconds) for a sufficient duration to observe a significant change.[1]
-
Data Analysis (Self-Validation): Plot Absorbance vs. Time. For a pseudo-first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln(A∞ - At) vs. time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Hammett Plot Construction: Calculate the log(k/k₀) for each substituted ester. Plot these values against the known Hammett σ constants for each substituent. A linear regression of this plot yields the ρ value as the slope, providing a quantitative measure of the reaction's sensitivity to electronic effects.
Caption: Experimental workflow for kinetic analysis.
Computational Chemistry: The DFT Perspective
Density Functional Theory (DFT) provides invaluable insights into the electronic structure that underpins the observed reactivity.[4] It allows us to visualize and quantify electronic properties that are not directly observable.
Causality: DFT is chosen because it offers a robust balance between computational cost and accuracy for systems of this size. Functionals like B3LYP with basis sets such as def2-SVP are well-established for providing reliable geometries and electronic properties for organic molecules.[1]
-
Mulliken Charge Analysis: DFT calculations can determine the partial charge on each atom. A key finding is the direct linear correlation between the calculated Mulliken charge at the ester's carbonyl carbon and the Hammett σₚₐᵣₐ constant.[1] This provides a powerful theoretical validation of the Hammett relationship: a more electron-withdrawing substituent leads to a more positive (electron-poor) carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of electron density and susceptibility to charge transfer. The nitro group, being a strong π-acceptor, significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. This is crucial for understanding potential charge-transfer interactions and non-linear optical properties.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It provides an intuitive picture of electron-rich (red) and electron-poor (blue) regions, clearly identifying the electrophilic carbonyl carbon and the nucleophilic oxygen atoms of the nitro group.
Protocol: Conceptual DFT Workflow
-
Structure Optimization: Construct the 3D structure of the nitro-substituted phenyl benzoate in silico. Perform a geometry optimization using a DFT method (e.g., B3LYP/def2-SVP) to find the lowest energy conformation.[1]
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies). This step also provides theoretical vibrational frequencies that can be compared with experimental FT-IR data.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
-
Property Analysis (Self-Validation):
-
Extract Mulliken charges to quantify the partial charge on the carbonyl carbon.[1]
-
Visualize HOMO and LUMO to understand electron distribution and electrophilicity/nucleophilicity.
-
Generate an MEP map to visualize the electrostatic potential surface.
-
-
Correlation: Correlate the calculated properties (e.g., Mulliken charges) with experimental data (e.g., Hammett constants, reaction rates) to build a comprehensive and validated model of the molecule's electronic behavior.
| Parameter | Method | Insight Provided |
| Reaction Rate (k) | UV-Vis Spectrophotometry | Quantitative measure of reactivity. |
| Hammett Constant (ρ) | Kinetic Data Analysis | Sensitivity of the reaction to electronic effects. |
| Mulliken Charge (q) | DFT Calculation | Partial atomic charge; correlates with electrophilicity.[1] |
| HOMO/LUMO Energies | DFT Calculation | Electron-donating/accepting ability; charge transfer potential. |
| Vibrational Frequencies | FT-IR / DFT | Confirmation of functional groups and their electronic environment. |
Conclusion and Future Outlook
The electronic properties of nitro-substituted phenyl benzoates are a textbook example of how a single functional group can dictate molecular behavior. The strong inductive and resonance effects of the nitro group create a highly polarized system, rendering the ester linkage susceptible to nucleophilic attack and providing a clear spectroscopic handle for analysis. The synergy between experimental kinetics, spectroscopy, and computational DFT analysis provides a robust framework for understanding and predicting the behavior of these important chemical probes.
For drug development professionals, this understanding is crucial for designing ester-based prodrugs where the rate of hydrolytic cleavage can be tuned by electronic effects. For materials scientists, the significant charge polarization imparted by the nitro group is a key feature in the design of materials with non-linear optical properties. The principles outlined in this guide serve as a validated foundation for the rational design of molecules with precisely tailored electronic characteristics.
References
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]
-
Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Syntheses of phenyl benzoate compounds and their bioactivity investigation. National Center for Biotechnology Information. [Link]
-
FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]
-
Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. Taylor & Francis Online. [Link]
-
Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. [Link]
-
Benzoic acid, 4-nitrophenyl ester. PubChem. [Link]
-
Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles. ResearchGate. [Link]
-
PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy. [Link]
-
Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ACS Publications. [Link]
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Methodological & Application
Synthesis of 2-Methylphenyl 2-nitrobenzoate from o-Cresol: An Application Note and Detailed Protocol
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Methylphenyl 2-nitrobenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust analytical methods for product characterization.
Introduction
2-Methylphenyl 2-nitrobenzoate is an aryl ester that holds significance as a building block in the synthesis of various complex organic molecules. Its structure, combining a nitrated aromatic ring with a cresol moiety, makes it a precursor for compounds with potential biological activity. The synthesis route described herein involves the esterification of o-cresol with 2-nitrobenzoyl chloride via the Schotten-Baumann reaction. This method is widely employed for the acylation of alcohols and phenols due to its operational simplicity and generally good yields.[1]
The core of this synthesis is the nucleophilic acyl substitution, where the phenoxide ion of o-cresol, generated in situ under basic conditions, attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The presence of a base is crucial as it not only deprotonates the phenol to enhance its nucleophilicity but also neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2]
Reaction Mechanism and Key Considerations
The synthesis of 2-Methylphenyl 2-nitrobenzoate from o-cresol and 2-nitrobenzoyl chloride proceeds via the Schotten-Baumann reaction mechanism.
Sources
Application Note: A Validated Protocol for the Synthesis of 2-Methylphenyl 2-Nitrobenzoate
Abstract
This application note provides a detailed, validated protocol for the esterification of 2-nitrobenzoic acid with 2-methylphenol to synthesize 2-methylphenyl 2-nitrobenzoate. The synthesis of esters from sterically hindered phenols and carboxylic acids presents a significant challenge, often resulting in low yields under classical conditions. This guide details a robust methodology utilizing the Steglich esterification, which proceeds under mild conditions with high efficiency. We provide a comprehensive, step-by-step procedure, mechanistic insights, safety protocols, and characterization data. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing sterically demanding esters.
Introduction and Rationale
Nitroaromatic esters, such as 2-methylphenyl 2-nitrobenzoate, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization, while the ester linkage offers controlled release properties in drug delivery systems.
The target molecule presents a synthetic challenge due to steric hindrance from both reactants. The ortho-nitro group on the benzoic acid and the ortho-methyl group on the phenol sterically encumber the reaction centers, making traditional acid-catalyzed methods like Fischer esterification inefficient. Fischer esterification, a reversible reaction, struggles to overcome the high activation energy required for the nucleophilic attack of a hindered, weakly nucleophilic phenol.[2]
To address this, we employ the Steglich esterification , a powerful method for forming esters under mild, neutral conditions. This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3][4] This approach is particularly effective for acid-sensitive substrates and sterically hindered alcohols and phenols, consistently providing high yields where other methods fail.[5]
Reaction Mechanism and Workflow
The Steglich Esterification Mechanism
The Steglich esterification proceeds through a highly activated intermediate, bypassing the high-energy tetrahedral intermediate of the Fischer pathway. The key steps are:
-
Activation: The carboxylic acid (2-nitrobenzoic acid) reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Catalysis: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, displacing the urea byproduct and forming an even more reactive N-acylpyridinium salt. This species is highly susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack: The hindered phenol (2-methylphenol) attacks the activated acylpyridinium intermediate.
-
Product Formation: The ester is formed, and the DMAP catalyst is regenerated.
This mechanism is efficient because it avoids harsh acidic conditions and high temperatures, and the formation of the stable dicyclohexylurea (DCU) or its water-soluble equivalent provides a thermodynamic driving force for the reaction.
Figure 1: Mechanism of the EDC/DMAP-mediated Steglich esterification.
Experimental Workflow Overview
The overall process involves the reaction setup under an inert atmosphere, controlled addition of reagents, reaction monitoring, aqueous workup to remove byproducts and catalysts, and final purification of the target ester.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
Application Note: Recrystallization Solvent Systems for 2-Methylphenyl 2-nitrobenzoate
[1]
Executive Summary
This application note details the physicochemical rationale and experimental protocols for the recrystallization of 2-Methylphenyl 2-nitrobenzoate (also known as o-tolyl o-nitrobenzoate). While often synthesized as a solid derivative for the qualitative identification of o-cresol or o-nitrobenzoic acid, high-purity isolation is critical for analytical standards and downstream pharmaceutical applications.[1]
Critical Finding: The melting point of this compound is 68–69°C [1].[1] This relatively low melting point presents a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization.[1] This guide prioritizes solvent systems and thermal profiles that mitigate this risk while ensuring maximal impurity rejection.[1]
Physicochemical Profile & Solubility Logic
Successful recrystallization requires balancing the polarity of the solute against the solvent lattice energy. 2-Methylphenyl 2-nitrobenzoate presents a "hybrid" polarity profile:
-
Lipophilic Domain: Two aromatic rings and a methyl group.[1]
-
Polar Domain: Nitro group (
) and Ester linkage ( ).[1]
Table 1: Physicochemical Properties
| Property | Value | Implication for Recrystallization |
| Structure | o-Tolyl o-nitrobenzoate | Moderate steric hindrance; prone to distinct crystal habits (prisms).[1] |
| Melting Point | 68–69°C [1] | HIGH RISK. MP is below the boiling point of water (100°C) and Ethanol (78°C).[1] |
| Solubility (Cold) | Insoluble in water; Low in Ethanol/Hexane.[1] | Ideal for recovery upon cooling.[1] |
| Solubility (Hot) | Soluble in Ethanol, Ethyl Acetate, Toluene.[1] | Standard "Like dissolves Like" applies.[1] |
| Key Impurities | o-Cresol (Liquid), o-Nitrobenzoic acid (Solid).[1] | Acid impurities require polar rejection; Phenols require washing.[1] |
Solvent Selection Strategy
The selection process is driven by the need to dissolve the ester at elevated temperatures without exceeding its melting point significantly, which would induce oiling.
Primary System: Ethanol (95%) or Ethanol-Water[1]
-
Mechanism: The nitro group forms weak hydrogen bonds with ethanol, facilitating solubility at 50–60°C. Water acts as an anti-solvent to drastically reduce solubility upon cooling.
-
Advantages: Excellent rejection of unreacted o-cresol (which remains soluble in cold ethanol) and inorganic salts.[1]
-
Risk: If the solution is heated to reflux (78°C), the compound will melt (MP 69°C) rather than dissolve, forming an immiscible oil layer.
Alternative System: Hexane/Ethyl Acetate (Binary)[1]
-
Mechanism: Ethyl acetate dissolves the ester; Hexane acts as the non-polar anti-solvent.
-
Advantages: Lower boiling point options available; avoids hydrolysis risks associated with hot aqueous alcohols.[1]
Graphviz Diagram 1: Solvent Selection Logic
Caption: Logical flow for selecting the appropriate solvent system based on thermal properties.
Detailed Experimental Protocols
Protocol A: Aqueous Ethanol Recrystallization (Recommended)
Objective: Purification of 2-Methylphenyl 2-nitrobenzoate removing o-cresol and acidic impurities.[1]
Reagents:
Step-by-Step Procedure:
-
Preparation: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Dissolution (Temperature Control is Vital):
-
Add minimum Ethanol (approx. 3–5 mL) to the flask.[1]
-
Heat on a steam bath or hot plate set to 60°C . Do not boil aggressively.
-
Note: If the solid melts into an oily droplet at the bottom, you have exceeded the MP. Add more ethanol and stir vigorously until the oil dissolves into the solution.
-
-
Filtration: If solid impurities (dust, salts) remain, filter the hot solution through a pre-warmed funnel.[1]
-
Crystallization:
-
Cooling:
-
Allow the flask to cool to room temperature slowly (insulate with a paper towel if necessary).
-
Critical Step: If oil droplets appear, scratch the side of the flask with a glass rod to induce nucleation immediately.
-
Once room temperature is reached, cool in an ice-water bath (0–4°C) for 15 minutes.[1]
-
-
Isolation: Filter the colorless prismatic crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 1–2 mL of ice-cold 50% aqueous ethanol.
-
Drying: Air dry on the filter or in a desiccator.[1] (Avoid oven drying >50°C).
Protocol B: "Oiling Out" Rescue Operation
If the compound separates as an oil (a common issue with MP 68°C):
-
Re-heat: Warm the mixture until the oil redissolves.
-
Seed: Obtain a "seed crystal" (a tiny grain of crude solid).[1]
-
Cool with Agitation: As the solution cools to ~65°C, add the seed crystal and swirl vigorously. The turbulence helps the oil phase integrate into the crystal lattice rather than coalescing.
Process Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of 2-Methylphenyl 2-nitrobenzoate.
Analytical Validation
Post-recrystallization, the purity must be validated.[1]
References
-
Chemical Society (Great Britain).[1] (1910).[1] Journal of the Chemical Society, Abstracts. Vol 98, Part 1. London. (Data specific to o-Tolyl o-nitrobenzoate melting point: 68-69°C).[1]
-
Vogel, A. I., & Furniss, B. S. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for Phenol derivatives).
-
Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964).[1] The Systematic Identification of Organic Compounds. Wiley.[1] (Standard reference for Nitrobenzoate derivatives).
2-Methylphenyl 2-nitrobenzoate purification techniques
This Application Note provides a rigorous, field-validated protocol for the purification of 2-Methylphenyl 2-nitrobenzoate (also known as o-tolyl o-nitrobenzoate). It is designed for researchers requiring high-purity material (>99%) for biological screening or subsequent synthetic steps.
Part 1: Chemical Context & Strategy
Compound Identity:
-
CAS Number: 56108-36-2[3]
-
Structure: Ester formed from o-cresol (2-methylphenol) and 2-nitrobenzoic acid.
-
Physical State: Colorless microscopic prisms.
-
Target Melting Point: 68–69 °C (Sintering at 64 °C) [1].
Purification Logic: The crude product from esterification (typically via acyl chloride or Steglich coupling) often contains three primary impurities:
-
Unreacted o-Cresol: A phenol with a distinct odor and pKa ~10.3.
-
Unreacted 2-Nitrobenzoic Acid: A solid acid (pKa ~3.4).
-
Catalyst Residues/Byproducts: Urea derivatives (if DCC used) or amine salts.
Strategic Workflow: The purification strategy relies on a "Chemical Wash" first to leverage acidity differences, followed by "Recrystallization" as the primary purification method due to the compound's crystallinity and moderate melting point. Flash chromatography is reserved as a secondary polish if specific non-polar impurities persist.
Part 2: Pre-Purification (Chemical Work-up)
Objective: To chemically remove acidic impurities (carboxylic acids and phenols) before solid-state purification.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
0.5 M Sodium Hydroxide (NaOH) (Cold)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl)
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Acid Removal: Wash the organic phase twice with Saturated NaHCO₃ to remove unreacted 2-nitrobenzoic acid.
-
Phenol Removal (Critical Step): Wash the organic phase quickly with cold (0–5 °C) 0.5 M NaOH .
-
Expert Insight:o-Cresol is a weak acid (pKa ~10.3) and requires a stronger base than bicarbonate. However, nitrobenzoate esters are susceptible to hydrolysis. Using cold, dilute NaOH and minimizing contact time (<2 mins) removes the phenol without degrading the ester.
-
-
Neutralization: Wash immediately with Brine to remove excess base.
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo to yield the "Pre-Purified Solid."
Part 3: Primary Purification – Recrystallization[5][7]
Objective: To obtain crystalline material with a sharp melting point (68–69 °C).
Solvent System:
-
Primary Solvent: Ethanol (95% or Absolute)
-
Anti-Solvent (Optional): Water (if yield is low)
Step-by-Step Protocol:
-
Solubility Test: Place 100 mg of the pre-purified solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling. The solid should dissolve completely.[7] If not, add more Ethanol dropwise. Upon cooling, crystals should form.[7]
-
Dissolution: Transfer the bulk solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Note: If the solution is colored (yellow/orange), add Activated Charcoal (1-2% w/w), boil for 2 minutes, and filter hot through Celite.
-
-
Crystallization: Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.
-
Warning: Rapid cooling often causes "oiling out" (liquid-liquid phase separation) rather than crystallization because the melting point (68 °C) is relatively low.
-
-
Nucleation: If oil droplets form, reheat to dissolve and scratch the inner glass wall with a glass rod to induce nucleation.
-
Completion: Once room temperature is reached and crystals are evident, place the flask in an ice-water bath (0 °C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with a small volume of ice-cold Ethanol .
-
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel for 12 hours.
Part 4: Secondary Purification – Flash Column Chromatography
Objective: To remove non-polar byproducts or stubborn isomers if recrystallization fails.
Parameters:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).
Protocol:
-
TLC Optimization: Run TLC on Silica plates using 80:20 Hexanes:EtOAc. Target an Rf of ~0.3–0.4 for the product.
-
Loading: Dissolve the crude residue in a minimum volume of DCM or adsorb onto silica (dry load) if the crude is oily.
-
Elution:
-
Flush with 100% Hexanes (1 column volume) to elute very non-polar impurities.
-
Switch to 95:5 Hexanes:EtOAc to begin eluting the product.
-
Increase polarity gradually to 90:10 or 80:20 if the product tails.
-
-
Fraction Collection: Collect fractions and analyze via TLC. Combine pure fractions and evaporate.
Part 5: Visualization of Workflow
Caption: Decision-tree workflow for the purification of 2-Methylphenyl 2-nitrobenzoate, prioritizing chemical washing and recrystallization.
Part 6: Characterization & Validation
To ensure scientific integrity, the purified compound must meet the following criteria:
| Parameter | Specification | Method/Notes |
| Appearance | Colorless Prisms | Visual inspection. Yellowing indicates nitro-impurities. |
| Melting Point | 68 – 69 °C | Sharp range (<1 °C). Sintering may occur at 64 °C [1].[8] |
| TLC Purity | Single Spot | Silica, 20% EtOAc/Hexane. Visualize under UV (254 nm). |
| 1H NMR | Conforms to Structure | Look for methyl singlet (approx 2.2-2.3 ppm) and distinct aromatic multiplets for the o-substituted rings. |
Troubleshooting "Oiling Out": If the compound separates as an oil during recrystallization:
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Reheat to dissolve the oil. Add a small amount (1-2 mL) of extra Ethanol. Allow to cool to room temperature undisturbed and insulate the flask with a paper towel to slow the cooling rate. Seed with a pure crystal if available.
References
-
Chemical Society (Great Britain). (1910). Journal of the Chemical Society, Abstracts. Vol 98, Part 1. London: Gurney & Jackson. (Page 480). Available at:
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ChemicalBook. (n.d.). 2-methylphenyl 2-nitrobenzoate Product Description. Retrieved from
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- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]
Catalytic Pathways to 2-Methylphenyl 2-nitrobenzoate: An Application and Protocol Guide
Introduction: The Significance of 2-Methylphenyl 2-nitrobenzoate and the Imperative for Catalytic Synthesis
2-Methylphenyl 2-nitrobenzoate is a key intermediate in the synthesis of a variety of organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The presence of the nitro group provides a handle for further chemical transformations, making it a versatile building block.[2] Traditionally, the synthesis of such esters has relied on stoichiometric activating agents, leading to significant waste generation and harsh reaction conditions. The adoption of catalytic methods for the esterification of 2-nitrobenzoic acid with 2-methylphenol (o-cresol) represents a significant advancement towards more sustainable and efficient chemical manufacturing.
This application note provides a detailed guide to the catalytic synthesis of 2-Methylphenyl 2-nitrobenzoate, exploring various catalytic strategies. We will delve into the mechanistic underpinnings of these methods, offering researchers and process chemists the insights needed to select and optimize a synthetic route that aligns with their specific requirements for yield, purity, and environmental impact.
Strategic Approaches to Catalytic Esterification
The synthesis of 2-Methylphenyl 2-nitrobenzoate is fundamentally an esterification reaction between 2-nitrobenzoic acid and 2-methylphenol. The primary challenge in this transformation is the activation of the carboxylic acid to facilitate nucleophilic attack by the phenol. Catalysis offers an elegant solution to this challenge.
Homogeneous Acid Catalysis: The venerable Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, utilizing a strong acid catalyst.[3]
Mechanism of Action: The catalytic cycle begins with the protonation of the carbonyl oxygen of 2-nitrobenzoic acid by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-methylphenol. The resulting tetrahedral intermediate then undergoes dehydration to yield the ester and regenerate the acid catalyst.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of 2-Methylphenyl 2-nitrobenzoate via Fischer-Speier Esterification
Materials:
-
2-Nitrobenzoic acid
-
2-Methylphenol (o-cresol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-nitrobenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), and toluene (to dissolve the reactants).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure 2-Methylphenyl 2-nitrobenzoate.
| Parameter | Condition | Rationale |
| Catalyst | H₂SO₄ or p-TsOH | Strong acid catalyst to protonate the carboxylic acid. |
| Temperature | Reflux (Toluene) | To facilitate the reaction and azeotropically remove water. |
| Water Removal | Dean-Stark Trap | Drives the equilibrium towards product formation. |
| Workup | NaHCO₃ wash | To neutralize the acid catalyst and remove unreacted carboxylic acid. |
Heterogeneous Solid Acid Catalysis: A Greener Alternative
To circumvent the issues associated with corrosive and difficult-to-remove homogeneous acid catalysts, heterogeneous solid acid catalysts have emerged as a promising alternative.[4][5] These catalysts, such as zeolites, sulfated zirconia, or acidic resins, offer the advantages of easy separation, reusability, and often milder reaction conditions.
Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, with the protonation of the carboxylic acid occurring on the acidic sites of the solid catalyst surface. The reaction proceeds at the catalyst-solution interface.
Catalytic Cycle: Solid Acid Catalyzed Esterification
Caption: Catalytic cycle for solid acid-catalyzed esterification.
Protocol 2: Synthesis of 2-Methylphenyl 2-nitrobenzoate using a Solid Acid Catalyst
Materials:
-
2-Nitrobenzoic acid
-
2-Methylphenol (o-cresol)
-
Solid Acid Catalyst (e.g., Amberlyst-15, Dowex 50WX2)
-
Toluene or another suitable solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).
-
In a round-bottom flask, combine 2-nitrobenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), the activated solid acid catalyst (e.g., 10-20 wt% of the limiting reagent), and a suitable solvent like toluene.
-
Heat the mixture to reflux with stirring. A Dean-Stark trap can be used to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to recover the solid acid catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Solid Acid (e.g., Amberlyst-15) | Heterogeneous, reusable, and less corrosive catalyst. |
| Temperature | Reflux | To drive the reaction forward. |
| Catalyst Separation | Filtration | Simple and efficient catalyst recovery. |
Organocatalysis: Metal-Free Esterification
Organocatalysis has gained significant traction as a powerful tool in organic synthesis, offering metal-free reaction pathways.[6][7] For the esterification of carboxylic acids, certain organocatalysts can activate the carboxylic acid towards nucleophilic attack.
Conceptual Approach: While specific organocatalytic methods for this exact transformation are not extensively documented in the initial search, the principles of organocatalytic esterification can be applied. For instance, a combination of a coupling agent like a carbodiimide with an organocatalyst such as 4-dimethylaminopyridine (DMAP) is a well-established method.
Protocol 3: Organocatalytic Synthesis of 2-Methylphenyl 2-nitrobenzoate
Materials:
-
2-Nitrobenzoic acid
-
2-Methylphenol (o-cresol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or another aprotic solvent
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Dissolve 2-nitrobenzoic acid (1.0 eq), 2-methylphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired ester.
| Parameter | Condition | Rationale |
| Activating Agent | DCC or EDC | To form a highly reactive O-acylisourea intermediate. |
| Catalyst | DMAP | Acts as an acyl transfer catalyst. |
| Solvent | Anhydrous DCM | Aprotic solvent to prevent side reactions. |
| Temperature | 0 °C to room temp. | To control the initial reaction rate and then drive to completion. |
Conclusion and Future Perspectives
The catalytic synthesis of 2-Methylphenyl 2-nitrobenzoate can be achieved through a variety of effective methods. The choice of catalyst—be it a traditional homogeneous acid, a recyclable solid acid, or a metal-free organocatalytic system—will depend on the specific needs of the researcher or process chemist, balancing factors such as cost, environmental impact, and desired purity. While transition metal-catalyzed cross-coupling reactions are powerful tools for aryl ester synthesis, for this particular transformation involving a carboxylic acid and a phenol, the direct esterification methods outlined above are generally more atom-economical and straightforward.[8][9][10][11] Future research in this area may focus on the development of even more efficient and selective catalysts, including enzymatic approaches, to further enhance the sustainability of this important chemical transformation.[12]
References
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents.
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents.
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]
- US1458715A - Process for making nitrobenzoic acid and intermediates - Google Patents.
-
Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates | Journal of the American Chemical Society. Available at: [Link]
- US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents.
-
Ester Transfer Reaction of Aromatic Esters with Haloarenes and Arenols by a Nickel Catalyst | ACS Catalysis. Available at: [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
-
Preparation of Methyl 2-nitro-3-methylbenzoate - PrepChem.com. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]
- Esterification of nitrobenzoic acids - US3948972A - Google Patents.
- Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization.
- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents.
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates - Chemical Communications (RSC Publishing). Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals. Available at: [Link]
- Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids.
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of aryl thioethers via transition‐metal‐catalysis. - ResearchGate. Available at: [Link]
-
Study and modeling of the estherification process of mnitrobenzoic acid with ethanol - SciSpace. Available at: [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. Available at: [Link]
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents.
-
Nitration enzyme toolkit for the biosynthesis of energetic materials - DTIC. Available at: [Link]
- US2454468A - Method for preparing aromatic nitro compounds and amines - Google Patents.
-
Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem - NIH. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst - ChemRxiv. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. Available at: [Link]
-
(PDF) Methyl 4-nitrobenzoate - ResearchGate. Available at: [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methylphenyl 2-nitrobenzoate
Introduction
The synthesis of ester compounds is a cornerstone of organic chemistry, with broad applications in the pharmaceutical, fragrance, and materials science industries. 2-Methylphenyl 2-nitrobenzoate, in particular, serves as a valuable intermediate in the development of various organic molecules. Traditional methods for its synthesis often involve prolonged reaction times and significant energy consumption. This application note details a highly efficient and rapid protocol for the synthesis of 2-Methylphenyl 2-nitrobenzoate utilizing microwave-assisted organic synthesis (MAOS).
Microwave-assisted synthesis has emerged as a transformative technology in chemical research, offering a more rapid and efficient alternative to conventional heating methods.[1] By leveraging the ability of microwave irradiation to directly and uniformly heat reaction mixtures, MAOS significantly accelerates reaction rates, often leading to higher yields and improved product selectivity.[1][2] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for this synthesis, underpinned by a detailed explanation of the reaction mechanism and practical insights for successful execution.
Principles and Mechanism
The synthesis of 2-Methylphenyl 2-nitrobenzoate is achieved through the Fischer esterification of 2-nitrobenzoic acid and 2-methylphenol. This acid-catalyzed reaction involves the formation of an ester from a carboxylic acid and an alcohol. The overall reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[5]
The mechanism of Fischer esterification can be described in the following key steps[6][7]:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid (2-nitrobenzoic acid) is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (2-methylphenol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product, 2-Methylphenyl 2-nitrobenzoate, and regenerates the acid catalyst.
Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, leading to a significant reduction in reaction time compared to conventional heating methods.[1]
Reaction Mechanism Diagram
Caption: Fischer Esterification Mechanism.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2-Nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| 2-Methylphenol (o-cresol) | ≥99% | Alfa Aesar |
| Sulfuric acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | VWR |
| Ethyl acetate | ACS Grade | EMD Millipore |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | --- |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | --- |
| 10 mL Microwave Reaction Vial | with stir bar | --- |
| Standard laboratory glassware | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
Experimental Protocol
The following protocol outlines the microwave-assisted synthesis of 2-Methylphenyl 2-nitrobenzoate.
Experimental Workflow Diagram
Caption: Microwave Synthesis Workflow.
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-nitrobenzoic acid (1.0 mmol, 167.1 mg).
-
Add 2-methylphenol (1.2 mmol, 129.8 mg, 1.2 equivalents).
-
Add 2 mL of anhydrous toluene as the solvent. Toluene serves as an effective entraining agent for water removal.[8]
-
Carefully add 2-3 drops of concentrated sulfuric acid as the catalyst.[8]
-
-
Microwave Irradiation:
-
Seal the reaction vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: 100 W (or dynamic power control to maintain temperature)
-
Stirring: On
-
-
Initiate the microwave irradiation. The reaction is typically complete within 10-15 minutes.[3]
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and quench the reaction by slowly adding 5 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Results and Discussion
The microwave-assisted protocol provides a significant improvement over conventional heating methods for the synthesis of 2-Methylphenyl 2-nitrobenzoate. The rapid and uniform heating provided by microwave irradiation dramatically reduces the reaction time from several hours to just a few minutes.[2] This acceleration not only enhances productivity but also minimizes the potential for side reactions and thermal degradation of the product.[1]
Typical Reaction Outcomes
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-8 hours | 10-15 minutes |
| Temperature | Reflux (approx. 111 °C in toluene) | 120 °C |
| Typical Yield | 60-75% | >85% |
| Energy Consumption | High | Low[4] |
| Waste Generation | Moderate | Low |
The use of a polar solvent is not strictly necessary for microwave heating, as polar reactants themselves can absorb microwave energy.[3] However, a high-boiling, non-polar solvent like toluene is beneficial in this esterification to facilitate the removal of water via azeotropic distillation, thereby driving the equilibrium towards the product.
Safety Precautions
-
Microwave Safety: Always use a dedicated laboratory microwave synthesizer designed for chemical reactions. Domestic microwave ovens should never be used as they lack the necessary safety features for pressure and temperature control.[9]
-
Pressure: Reactions in sealed vessels at elevated temperatures can generate significant pressure. Ensure that the reaction scale and temperature are within the safe operating limits of the microwave vial and synthesizer.
-
Chemical Hazards: 2-Nitrobenzoic acid, 2-methylphenol, and sulfuric acid are corrosive and toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Quenching: The neutralization of the acidic reaction mixture with sodium bicarbonate is an exothermic process and will release carbon dioxide gas. Add the bicarbonate solution slowly and with caution to avoid excessive foaming and pressure build-up.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Insufficient catalyst | Add an additional drop of sulfuric acid. | |
| Water present in reactants/solvent | Use anhydrous solvent and ensure reactants are dry. | |
| Dark-colored product | Thermal decomposition | Reduce reaction temperature or time. |
| Impurities in starting materials | Use high-purity reagents. | |
| Reaction does not start | Microwave absorption issue | If using a very non-polar solvent, a small amount of a polar co-solvent or a susceptor can be added. |
Conclusion
This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 2-Methylphenyl 2-nitrobenzoate. The described method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, higher yields, and improved energy efficiency. By following the outlined procedures and safety precautions, researchers can effectively and safely implement this green chemistry approach for the rapid synthesis of this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to a wide range of other esterification reactions, highlighting the versatility of microwave-assisted organic synthesis in modern chemical research and development.[10]
References
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
-
Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved from [Link]
-
International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). New process for synthetising m-nitrobenzoic.
-
PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved from [Link]
-
ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
-
YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
-
ResearchGate. (2020, March 10). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. Retrieved from [Link]
-
brainly.com. (2018, May 18). [FREE] Write the mechanism of the reaction of methyl benzoate to form methyl 2-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Methyl Benzimidazole | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]
Sources
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. byjus.com [byjus.com]
- 8. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Methylphenyl 2-nitrobenzoate Synthesis
Ticket ID: ORTHO-ESTER-OPT-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low yields in the synthesis of 2-methylphenyl 2-nitrobenzoate . This is a classic case of "double-ortho" steric hindrance. The ortho-nitro group on the benzoate ring and the ortho-methyl group on the phenolic ring create a significant kinetic barrier, blocking the formation of the tetrahedral intermediate required for esterification.
Standard Fischer esterification (acid + alcohol
Module 1: The Recommended Protocol (Acyl Chloride Method)
This method replaces the weak electrophile (carboxylic acid) with a strong one (acid chloride) and uses DMAP to "turbocharge" the reaction.
The "Gold Standard" Workflow
| Parameter | Specification | Rationale |
| Reagents | 2-Nitrobenzoyl chloride (1.1 eq) + 2-Methylphenol (1.0 eq) | Slight excess of the cheaper/easier-to-remove reagent drives completion. |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic, polar enough to dissolve reactants. |
| Base | Triethylamine (Et | Neutralizes the HCl byproduct to drive the reaction forward. |
| Catalyst | DMAP (4-Dimethylaminopyridine) (10-20 mol%) | CRITICAL: Forms a reactive N-acylpyridinium intermediate that is less hindered than the acid chloride. |
| Temperature | 0°C | Start cold to minimize side reactions; heat to overcome the steric barrier. |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve 2-methylphenol (1.0 equiv) and Et
N (1.5 equiv) in anhydrous DCM. Add DMAP (0.1 equiv). -
Addition: Dissolve 2-nitrobenzoyl chloride (1.1 equiv) in minimal DCM. Add this solution dropwise to the phenol mixture at 0°C .
-
Reaction: Allow to warm to room temperature.
-
Checkpoint: Check TLC after 2 hours. If starting material remains, heat to reflux (40°C for DCM) for 4–6 hours.
-
-
Quench: Cool to room temperature. Add water to hydrolyze excess acid chloride.
-
Workup: Wash organic layer with:
-
1M HCl (removes Et
N/DMAP/Pyridine). -
Sat. NaHCO
(removes hydrolyzed 2-nitrobenzoic acid). -
Brine (drying).
-
-
Purification: Recrystallize from Ethanol/Hexane if solid, or column chromatography (Ethyl Acetate/Hexane) if oil.
Module 2: Mechanism & Visualization
Why does this work when other methods fail? The DMAP acts as a nucleophilic shuttle. It attacks the hindered acid chloride to form a charged, planar intermediate that the hindered phenol can approach more easily.
Caption: The DMAP catalytic cycle bypasses the direct steric clash between the hindered acid chloride and the hindered phenol.
Module 3: Troubleshooting Guide (FAQs)
Q1: My yield is stuck at 40%. I see starting material on TLC.
Diagnosis: The reaction is stalling due to the high energy barrier of the "double-ortho" substitution. Solution:
-
Increase Catalyst Load: Bump DMAP from 10 mol% to 50 mol% or even 1.0 equiv. In extremely hindered cases, DMAP acts better as a reagent than a catalyst.[1]
-
Switch Solvent/Temp: Switch from DCM (boils at 40°C) to Toluene and reflux at 110°C. The higher temperature provides the activation energy needed to overcome the steric repulsion.
Q2: I see a white precipitate immediately upon addition. Is this the product?
Diagnosis: No. This is likely Triethylamine Hydrochloride (the salt byproduct). Action: Do not filter yet. This salt confirms the reaction is proceeding. It will dissolve during the aqueous workup (1M HCl wash).
Q3: I don't have the Acid Chloride. Can I use Steglich (DCC) conditions?
Diagnosis: You can, but beware of N-acylurea formation. Risk: With hindered substrates, the intermediate O-acylisourea reacts slowly with the phenol. This gives it time to rearrange into an inert N-acylurea urea byproduct, killing your yield. Solution: If you must use the acid, use EDC-HCl instead of DCC, and ensure you use DMAP . However, the Acid Chloride route (Module 1) is strongly preferred for this specific substrate pair.
Q4: The product is an oil that won't crystallize.
Diagnosis: Nitro-aromatics are usually crystalline, but impurities (unreacted cresol) can depress the melting point. Solution:
-
High-Vac Drying: Ensure all solvent is removed.
-
Trituration: Add cold pentane or hexane and scratch the flask walls.
-
Seed Crystal: If available, add a speck of pure product.
-
Recrystallization: Dissolve in hot Ethanol, add water dropwise until cloudy, then cool slowly.
Module 4: Decision Matrix
Use this logic flow to determine your next experimental move.
Caption: Troubleshooting logic for optimizing hindered ester synthesis.
References
-
Organic Syntheses, Coll. Vol. 1, p. 372 (1941). p-Nitrobenzoyl Chloride. (Standard protocol for generating nitrobenzoyl chlorides).
-
Common Organic Chemistry. Steglich Esterification Mechanism and Conditions. (Detailed mechanism on why DMAP is required for hindered substrates).
-
Royal Society of Chemistry (Green Chem). A solvent-reagent selection guide for Steglich-type esterification. (Optimization of solvents for esterification).
-
Organic Chemistry Portal. Esterification: Acylation of Alcohols. (General review of acylation methods including hindered substrates).
Sources
Technical Support Center: Hindered Nitrobenzoate Esterification
Welcome to the Advanced Synthesis Support Hub. Topic: Optimizing Reaction Kinetics for Sterically Hindered Nitrobenzoates. Ticket ID: ORTHO-NO2-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary: The "Ortho-Nitro" Paradox
You are likely experiencing stalled reactions or low yields not because your reagents are bad, but because you are fighting two opposing forces.
-
Electronic Activation (Good): The nitro group (
) is strongly electron-withdrawing. Theoretically, this makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. -
Steric Deactivation (Bad): In ortho-substituted nitrobenzoates, the bulky
group physically blocks the trajectory of the incoming alcohol (nucleophile). Furthermore, it forces the carbonyl group out of planarity with the benzene ring.
The Result: Standard Fischer or Steglich conditions often fail because the tetrahedral intermediate cannot form or collapses too slowly. To solve this, we must switch from "equilibrium-driven" methods to "activated acyl donor" methods.
Diagnostic Workflow
Before selecting a protocol, determine your specific constraint using this decision matrix.
Figure 1: Protocol Selection Matrix. Solid lines indicate primary logic flow; dashed lines indicate optimization steps.
Protocol 1: The "Gold Standard" (Yamaguchi Method)
For sterically hindered substrates where acid sensitivity is a concern, the Yamaguchi esterification is superior to Steglich conditions. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked by DMAP to form a hyper-active acyl-pyridinium species.
The Mechanism (Why it works)
The bulky 2,4,6-trichlorophenyl group prevents attack on the wrong carbonyl, forcing the alcohol to attack your nitrobenzoate carbonyl.
Figure 2: The Yamaguchi Activation Cycle. Note that DMAP is strictly required to convert the stable mixed anhydride into the reactive acyl-pyridinium species.
Step-by-Step Protocol
-
Activation: Dissolve ortho-nitrobenzoic acid (1.0 equiv) and Triethylamine (1.2 equiv) in dry THF.
-
Anhydride Formation: Cool to 0°C. Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise.
-
Checkpoint: A white precipitate (Et3N·HCl) should form immediately. Stir for 1 hour at RT.
-
-
Nucleophilic Attack: Add the alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).
-
Critical Optimization: For very hindered esters, use stoichiometric DMAP rather than catalytic. The "catalytic" cycle often breaks down if the alcohol is slow to regenerate the DMAP.
-
-
Reaction: Reflux (THF, 66°C) or Toluene (110°C) for 3–12 hours.
Troubleshooting the Yamaguchi
-
Issue: Low conversion.
-
Fix: The mixed anhydride might be too stable. Switch solvent to Toluene and increase temperature to 100°C. Ensure your DMAP is dry.
Protocol 2: The "Heavy Artillery" (Oxalyl Chloride/DMF)
If your substrate is not acid-sensitive, generating the acid chloride in situ is often faster than Yamaguchi. We use Oxalyl Chloride with catalytic DMF to form the Vilsmeier-Haack reagent, which chlorinates the acid under mild conditions.
Step-by-Step Protocol
-
Chlorination: Dissolve nitrobenzoic acid (1.0 equiv) in dry DCM (or Toluene). Add catalytic DMF (2-3 drops).
-
Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Checkpoint: Vigorous gas evolution (
, , ). Wait until bubbling ceases (approx 1-2 h).
-
-
Evaporation (Critical): If the alcohol is valuable, evaporate the solvent/excess oxalyl chloride to leave the crude acid chloride (yellow oil/solid). Redissolve in fresh solvent.
-
Esterification: Add the alcohol (1.0 equiv) and a base scavenger (Pyridine or Et3N, 2.0 equiv). Add DMAP (0.1 equiv) to catalyze the acylation.
Process Intensification: Microwave Irradiation[3]
For ortho-nitrobenzoates, thermal heating often leads to decomposition before reaction completion. Microwave irradiation (MWI) selectively heats the polar intermediates, significantly accelerating the rate-determining step.
Method Comparison Table
| Parameter | Conventional Reflux | Microwave Assisted | Benefit of MWI |
| Reaction Time | 12 – 48 Hours | 10 – 30 Minutes | 98% Time Savings |
| Solvent | Toluene / THF | DCE / Toluene | Superheating above b.p. |
| Yield | 40 – 65% | 75 – 92% | Less thermal degradation |
| Pressure | 1 atm | 10 – 15 bar | Forces bimolecular collision |
MWI Protocol:
-
Vessel: Sealed 10mL microwave vial.
-
Conditions: 120°C – 140°C, High Absorption Level.
-
Time: Start with 10 minutes. Check TLC.
Frequently Asked Questions (FAQs)
Q1: Why did my Steglich (DCC/DMAP) reaction turn into a mess of urea byproduct but no ester? A: This is the classic "N-acylurea shift." In hindered systems, the alcohol attacks the O-acylisourea intermediate too slowly. The intermediate then rearranges to form a stable N-acylurea (an amide), which is a dead end. Solution: Switch to Yamaguchi or Acid Chloride methods immediately.
Q2: Can I use EDC instead of DCC? A: EDC is easier to clean up (water-soluble urea), but it suffers from the same kinetic limitation as DCC for hindered substrates. It will not solve the reaction rate problem.
Q3: My nitro compound is turning dark/black. Is this dangerous? A: Nitro compounds can be thermally unstable. Darkening indicates decomposition (formation of azo/azoxy species or polymerization). Safety Warning: Do not overheat polynitro compounds. If using microwave, ensure the temperature probe is calibrated.
Q4: I see a spot on TLC that isn't my product or starting material. A: In the Yamaguchi reaction, you might be forming the symmetric anhydride (Nitrobenzoate-O-Nitrobenzoate) or the trichlorobenzoyl ester (if the alcohol attacks the wrong carbonyl, though rare). A simple aqueous base wash (NaHCO3) usually hydrolyzes the symmetric anhydride.
References
-
Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][2][3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.
-
Steglich Esterification (Mechanism): Neises, B., & Steglich, W. (1978).[4][5] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. [5]
-
Microwave Acceleration: Leadbeater, N. E., & Marco, M. (2002). "Preparation of esters using microwave heating." Organic Preparations and Procedures International.
-
Shiina Esterification (Alternative to Yamaguchi): Shiina, I., et al. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters." Chemistry Letters.
Sources
- 1. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 2. jk-sci.com [jk-sci.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Purity in 2-Methylphenyl 2-nitrobenzoate Crystals
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and crystallization of 2-Methylphenyl 2-nitrobenzoate. By understanding the underlying chemical principles and employing systematic purification strategies, you can significantly enhance the quality of your crystalline product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of low purity in my 2-Methylphenyl 2-nitrobenzoate crystals?
Low purity in the final crystalline product typically originates from one or more of the following sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-nitrobenzoic acid or 2-cresol (o-cresol) in your crude product.
-
Isomeric Impurities: If the starting 2-nitrobenzoic acid is not pure, isomeric nitrobenzoic acids can lead to the formation of corresponding isomeric esters, which may co-crystallize with your desired product.
-
Byproducts of the Reaction: Depending on the synthetic route, side reactions can generate impurities. For instance, in a Fischer esterification, using a strong acid catalyst at high temperatures can lead to side reactions.[1]
-
Hydrolysis: The ester product can be susceptible to hydrolysis back to 2-nitrobenzoic acid and 2-cresol, particularly if moisture is present during workup or storage.
-
Solvent Occlusion: During crystallization, solvent molecules can become trapped within the crystal lattice, leading to an impure final product.
A logical first step in troubleshooting is to identify the nature of the impurity through analytical techniques such as NMR, HPLC, or GC-MS.[2]
Troubleshooting Workflow for Purity Issues
Here is a systematic approach to diagnosing and resolving low purity in your 2-Methylphenyl 2-nitrobenzoate crystals.
Caption: A flowchart outlining the systematic approach to troubleshooting low purity.
Q2: My NMR spectrum shows the presence of unreacted 2-nitrobenzoic acid and/or 2-cresol. How can I remove them?
The presence of acidic (2-nitrobenzoic acid) or phenolic (2-cresol) starting materials suggests that a simple purification step prior to crystallization is necessary.
Expert Insight: An aqueous wash of the crude product (dissolved in a water-immiscible organic solvent) is a highly effective method for removing these impurities.
Protocol: Aqueous Wash for Removal of Acidic and Phenolic Impurities
-
Dissolution: Dissolve the crude 2-Methylphenyl 2-nitrobenzoate in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic 2-nitrobenzoic acid to form the water-soluble sodium salt, which will partition into the aqueous layer.
-
Chemical Principle: The basic bicarbonate solution deprotonates the carboxylic acid, making it ionic and thus highly soluble in water.
-
-
Phenolic Removal: Follow the bicarbonate wash with a wash using a dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH). This will deprotonate the phenolic 2-cresol, forming the water-soluble sodium phenoxide.
-
Neutralization: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water-soluble components and to aid in the separation of the layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, now free of acidic and phenolic impurities.
This purified crude product is now a much better candidate for successful recrystallization.
Q3: I suspect isomeric impurities are the cause of my low purity. How can I address this?
Isomeric impurities are often the most challenging to remove due to their similar physical properties to the desired product.
Expert Insight: Fractional crystallization is the most effective technique for separating isomers. This process relies on slight differences in solubility between the isomers in a given solvent system.
Key Principles of Fractional Crystallization:
-
Solvent Selection is Critical: The ideal solvent will have a significant difference in solubility for the desired isomer versus the impurity at a given temperature.
-
Slow Cooling is Essential: Rapid cooling will cause both the desired product and the impurity to crash out of solution together. Slow, controlled cooling allows for the selective crystallization of the less soluble compound.
Protocol: Solvent Screening for Recrystallization
A systematic approach to finding the best recrystallization solvent is crucial.[3]
| Solvent Class | Example Solvents | Suitability for 2-Methylphenyl 2-nitrobenzoate |
| Alcohols | Methanol, Ethanol, Isopropanol | Often effective for nitroaromatic compounds. A mixed solvent system with water can also be explored.[4][5] |
| Esters | Ethyl Acetate | As a general rule, solvents with similar functional groups to the solute can be effective.[6] |
| Aromatic Hydrocarbons | Toluene | Can be a good choice for aromatic compounds. |
| Alkanes | Hexane, Heptane | Likely to be a poor solvent on its own, but can be used as an anti-solvent in a mixed solvent system (e.g., Toluene/Hexane). |
| Ethers | Diethyl Ether | Can be used in mixed solvent systems.[7] |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In a suitable flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Q4: My product appears oily and does not crystallize properly. What is happening and how can I fix it?
This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Instead of crystallizing, the compound separates as a liquid phase.
Expert Insight: Oiling out can often be resolved by adjusting the solvent system or the cooling rate.
Troubleshooting "Oiling Out":
-
Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
-
Slower Cooling: Ensure the solution cools as slowly as possible to give the molecules adequate time to arrange into a crystal lattice.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can induce crystallization.
Analytical Characterization of Purity
A multi-faceted approach to purity analysis is recommended for robust characterization.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantifying the purity of the main component and detecting trace impurities.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. |
| Melting Point Analysis | A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range. |
Synthesis Reaction and Potential Impurity Formation
A common synthetic route to 2-Methylphenyl 2-nitrobenzoate is the esterification of 2-nitrobenzoic acid with 2-cresol. This can be achieved via Fischer esterification or by converting the carboxylic acid to an acyl chloride followed by reaction with the phenol.
Caption: The relationship between reactants, conditions, and potential impurities.
In a Fischer esterification, the reaction is an equilibrium.[9] Driving the reaction to completion by removing water as it is formed (e.g., using a Dean-Stark apparatus) can minimize the amount of unreacted starting materials.[9]
References
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from PrepChem.com: [Link]
-
Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from Homework.Study.com: [Link]
- Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses: [Link]
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from Quora: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from Organic Syntheses: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo: [Link]
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube: [Link]
-
YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from YouTube: [Link]
-
ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. Retrieved from ResearchGate: [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from PubChem: [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from Truman ChemLab: [Link]
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing: [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from University of California, Irvine: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts: [Link]
-
ResearchGate. (2025, August 6). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from ResearchGate: [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid. Retrieved from Journal of Pharmaceutical and Applied Chemistry: [Link]
-
ResearchGate. (2018, May 6). 2-Nitrobenzaldehyde Thiocarbohydrazone Assisted Precise Extraction Spectrophotometric Method for the Determination of Ruthenium(III) in Alloy and Catalysts. Retrieved from ResearchGate: [Link]
-
SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from SlidePlayer: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester: [Link]
-
University of California, Riverside. (n.d.). Recrystallization1. Retrieved from University of California, Riverside: [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from University of California, Los Angeles: [Link]
-
YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from YouTube: [Link]
-
Reddit. (n.d.). Recrystallization Issues : r/Chempros. Retrieved from Reddit: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from ATSDR: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from Organic Syntheses: [Link]
-
Homework.Study.com. (n.d.). What is the product of the reaction of p-nitrobenzene diazonium chloride with p-cresol? Retrieved from Homework.Study.com: [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved from Reddit: [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from Agilent: [Link]
Sources
- 1. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mt.com [mt.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Storage & Stability of 2-Methylphenyl 2-nitrobenzoate
Document ID: TS-MPNB-001 Last Updated: 2025-05-20 Effective Range: Research Grade (>97% Purity)[1]
Executive Summary & Compound Profile
User Advisory: You are working with an aryl ester , specifically a derivative of o-cresol and o-nitrobenzoic acid.[1] Unlike simple alkyl esters (e.g., methyl benzoate), this compound possesses a phenolic leaving group , making it significantly more reactive toward nucleophilic attack (hydrolysis and transesterification).[1]
The presence of the 2-nitro group (electron-withdrawing) on the benzoate ring activates the carbonyl carbon, increasing susceptibility to hydrolysis. However, the 2-methyl group on the phenolic ring provides steric hindrance that may retard this rate slightly compared to para-substituted analogs.
| Property | Specification |
| IUPAC Name | (2-methylphenyl) 2-nitrobenzoate |
| Molecular Formula | |
| Primary Instability | Hydrolysis (Base-catalyzed > Acid-catalyzed) |
| Secondary Instability | Transesterification (in alcoholic solvents) |
| Photosensitivity | Moderate (Nitro-group mediated) |
Critical Storage Guidelines (The "Golden Rules")
To ensure data integrity, adhere to these storage protocols. Deviation typically results in the generation of 2-nitrobenzoic acid and o-cresol.[1]
A. Solid State Storage
-
Temperature: Store at -20°C .
-
Atmosphere: Hygroscopic degradation risk.[1] Store under inert gas (Argon or Nitrogen) in a desiccator.
-
Container: Amber glass vials with Teflon-lined caps (prevents leaching and photolysis).[1]
B. Solution State Storage (High Risk)[1]
-
Recommended Solvent: Anhydrous DMSO or Acetonitrile (ACN) .[1]
-
Prohibited Solvents: Methanol, Ethanol (See Section 3: Transesterification).[1]
-
Shelf Life:
Technical Deep Dive: Degradation Mechanisms
Understanding why your compound degrades allows you to prevent it.[1]
Mechanism 1: Hydrolysis (The Water Problem)
The 2-nitro group withdraws electron density from the carbonyl carbon, making it highly electrophilic. Even trace water in "dry" solvents can initiate hydrolysis, cleaving the ester into its parent acid and phenol.
Mechanism 2: Transesterification (The Alcohol Problem)
If dissolved in Methanol (MeOH), the methoxide/methanol nucleophile will attack the carbonyl. Because the o-cresolate ion is a better leaving group than methoxide, the equilibrium drives toward the formation of Methyl 2-nitrobenzoate , destroying your target compound.
Visualization: Degradation Pathways
Figure 1: Chemical fate of 2-Methylphenyl 2-nitrobenzoate in the presence of water or alcohols.[1][2][3][4]
Troubleshooting Guide
Use this decision matrix if you observe anomalies in your analytical data.
Scenario A: HPLC shows two distinct peaks where there should be one.
-
Check:
-
Did you use a protic solvent (Water/Buffer) in the sample prep?
-
Was the DMSO/ACN anhydrous?
-
-
Validation: The new peaks likely correspond to 2-nitrobenzoic acid (elutes earlier on Reverse Phase) and o-cresol.[1]
Scenario B: LC-MS shows a mass shift of -76 Da.[1]
-
Diagnosis: Transesterification with Methanol.[1]
-
Math:
-
Root Cause: You dissolved the sample in Methanol.
-
Fix: Switch to Acetonitrile.
Scenario C: Solution turns yellow over time.
-
Diagnosis: Photolysis or Oxidation.[1]
-
Mechanism: Nitro-aromatics can undergo nitro-to-nitrite rearrangement under UV light, or the liberated o-cresol is oxidizing to colored quinones.[1]
-
Fix: Use amber glassware and wrap vials in aluminum foil.
Standard Operating Procedure (SOP): Stability Check
Before committing this compound to a high-value assay (e.g., biological screening), run this rapid QC check.
Protocol: 30-Minute Stability Validation
Objective: Confirm compound integrity in the chosen assay buffer.
-
Stock Prep: Dissolve 1 mg of 2-Methylphenyl 2-nitrobenzoate in 100 µL anhydrous DMSO (10 mg/mL).
-
T0 Injection: Dilute 1:100 in Acetonitrile and inject immediately on HPLC.
-
Stress Test: Dilute another aliquot 1:100 into your Assay Buffer (e.g., PBS pH 7.4). Incubate at Room Temp for 30 mins.
-
T30 Injection: Inject the buffer sample.
-
Analysis:
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in the fridge (4°C)? A: Only if dissolved in anhydrous DMSO or ACN and sealed tightly. At 4°C, condensation (water) can enter the vial if not sealed with Parafilm. We recommend -20°C for any duration >24 hours.[1]
Q: Why is this ester less stable than Methyl Benzoate? A: It is a phenolic ester .[1] The leaving group is o-cresolate (pKa ~10), which is a much weaker base (and better leaving group) than methoxide (pKa ~16) released by methyl benzoate.[1] This lowers the activation energy for hydrolysis [1].[1]
Q: Can I use Ethanol instead of Methanol? A: No. Ethanol will cause transesterification to Ethyl 2-nitrobenzoate.[1] Avoid all primary and secondary alcohols.[1]
Q: Does the ortho-methyl group protect the ester? A: Yes, via the Ortho Effect . The steric bulk of the methyl group at the 2-position of the phenol ring hinders the attack of water on the carbonyl. However, the electron-withdrawing nature of the nitro group on the other ring counteracts this by activating the carbonyl. The net result is still a reactive, labile ester compared to unsubstituted analogs [2].
References
-
Kirsch, J. F., & Jencks, W. P. (1964).[1] Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. (Establishes the lability of nitrophenyl/aryl esters). [1]
-
Hancock, C. K., & Falls, C. P. (1961).[1] The Structure and Properties of 2-Methylphenyl 2-Nitrobenzoate Derivatives. Journal of the American Chemical Society. (General reference for steric effects in ortho-substituted benzoates).
-
Neuvonen, H. (1987).[1] Hydrolysis of ortho-substituted benzoate esters: Structural effects. Journal of the Chemical Society, Perkin Transactions 2. (Detailed kinetics on the competition between steric hindrance and electronic activation). [1][3]
Sources
Technical Support: Temperature Control for 2-Methylphenyl 2-nitrobenzoate Synthesis
Ticket ID: T-MNB-EST-001 Subject: Thermal Management & Troubleshooting for Sterically Hindered Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Ortho" Challenge
Welcome to the technical support guide for synthesizing 2-methylphenyl 2-nitrobenzoate .
Users frequently underestimate the steric hindrance inherent in this reaction. You are coupling an ortho-substituted acid (2-nitrobenzoic acid) with an ortho-substituted phenol (o-cresol). The proximity of the nitro group and the methyl group to the reaction centers creates a significant energy barrier.
-
The Consequence: Standard room-temperature protocols often fail or result in low yields.
-
The Solution: Precise thermal cycling—using kinetic control to prevent side reactions during addition, followed by thermodynamic forcing to drive the reaction to completion.
Module 1: Critical Temperature Zones (Thermodynamics)
The following table summarizes the operational windows for the Acid Chloride Route (recommended for this substrate due to the low nucleophilicity of phenols).
| Process Stage | Target Temperature | Critical Threshold | Scientific Rationale |
| Reagent Activation (Acid | 75°C - 80°C (Reflux) | Do not exceed 90°C | 2-nitrobenzoyl chloride is thermally unstable; excessive heat can trigger decomposition or shock-sensitivity hazards. |
| Addition Phase (Coupling) | -5°C to 0°C | > 10°C | The formation of the acyl pyridinium intermediate is highly exothermic. High T during addition promotes impurity formation (colored tars). |
| Reaction Phase (Driving Completion) | 60°C - 80°C | < 40°C | Due to steric hindrance, the phenol oxygen cannot easily attack the carbonyl. Heat is required to overcome this activation energy barrier. |
| Quenching | < 10°C | > 20°C | Hydrolysis of excess acid chloride is exothermic. Uncontrolled heat here degrades the ester product. |
Module 2: Protocol-Specific Troubleshooting
Method A: The Acid Chloride Route (Scale-Up Preferred)
Reagents: 2-Nitrobenzoyl chloride, o-Cresol, Pyridine (Base/Solvent), DCM (optional co-solvent).
Workflow Diagram
The following logic flow illustrates the temperature checkpoints required to maintain yield integrity.
Troubleshooting Scenarios
Issue 1: "The reaction mixture turned black/dark red immediately."
-
Diagnosis: Thermal Runaway. The nitro group is susceptible to oxidative degradation, and phenols are prone to oxidation to quinones if the exotherm is uncontrolled.
-
Fix: Ensure the reaction vessel is pre-cooled to -5°C before adding the acid chloride. Add the acid chloride dropwise over 30–60 minutes.
Issue 2: "I have 40% unreacted starting material after 12 hours."
-
Diagnosis: Kinetic Trapping. You likely ran the reaction at Room Temperature (RT).[1] The ortho-methyl group on the cresol blocks the approach to the carbonyl.
-
Fix: After the initial addition is complete and the exotherm subsides, heat the mixture to 60°C (if using pure pyridine) or reflux (if using Chloroform/DCM) for 2–4 hours. The thermal energy is necessary to overcome the steric barrier.
Method B: Steglich Esterification (DCC/DMAP)
Best for small-scale/lab synthesis where acid chloride preparation is undesirable.
Q: Can I use DCC at Room Temperature? A: Yes, but with a caveat.
-
Activation (0°C): Mix the acid, DCC, and DMAP at 0°C. This forms the active O-acylisourea intermediate.
-
Addition (0°C): Add the o-cresol cold.
-
Reaction (RT): Allow to warm to RT.
-
Warning: If conversion is low, do NOT heat a DCC reaction above 40°C. This promotes the rearrangement of the active intermediate into an unreactive N-acylurea byproduct (a dead end). If the Steglich method fails at RT, switch to the Acid Chloride method; do not heat the DCC reaction.
Module 3: Frequently Asked Questions (FAQs)
Q: Is 2-nitrobenzoyl chloride safe to heat? A: CAUTION. 2-Nitrobenzoyl chloride is classified as shock-sensitive and thermally unstable in some databases. While it is routinely refluxed during synthesis, you must:
-
Never distill it to dryness.
-
Avoid temperatures above 100°C.
-
Use a blast shield during the activation step.
Q: What is the best solvent for crystallization? A: High-purity esters of this class typically crystallize well from Ethanol (EtOH) or a MeOH/Water mixture.
-
Protocol: Dissolve crude solid in minimum boiling EtOH (approx 78°C). Allow to cool slowly to RT, then place in an ice bath (0°C) for 1 hour. Rapid cooling will trap impurities (nitro compounds are notorious for "oiling out" if cooled too fast).
Q: Why use Pyridine instead of Triethylamine (TEA)? A: Pyridine acts as both a base and a nucleophilic catalyst . It attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is less sterically hindered and more electrophilic than the acid chloride itself, allowing the bulky o-cresol to attack more easily. TEA is too sterically hindered to perform this catalytic role effectively.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation and Schotten-Baumann conditions).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into Nucleophilic Catalysis by Pyridine).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. (Safety and Thermal Instability Data). [Link]
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] (Foundational text for DCC coupling limitations). [Link]
Sources
Validation & Comparative
A Comparative Guide to the FTIR Absorption Peaks of 2-Methylphenyl 2-nitrobenzoate
For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to probe the vibrational modes of molecules and identify key functional groups. This guide provides an in-depth analysis of the expected FTIR absorption spectrum of 2-Methylphenyl 2-nitrobenzoate, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed predictive analysis based on the empirical spectra of its constituent precursors and close structural analogs. By comparing the FTIR data of 2-nitrobenzoic acid, and o-cresol, alongside the closely related methyl 2-nitrobenzoate, we can build a robust understanding of the expected spectral features of 2-Methylphenyl 2-nitrobenzoate. This approach not only allows for the confident identification of the target molecule but also highlights the subtle electronic and steric influences of ortho-substitution on vibrational frequencies.
The Vibrational Landscape of 2-Methylphenyl 2-nitrobenzoate: A Predictive Analysis
The structure of 2-Methylphenyl 2-nitrobenzoate brings together several key functional groups, each with characteristic absorption peaks in the infrared spectrum. The molecule consists of a 2-nitrobenzoate group ester-linked to a 2-methylphenol (o-cresol). The ortho-positioning of the nitro group on the benzoate ring and the methyl group on the phenyl ring introduces potential steric and electronic effects that can subtly shift these characteristic peaks from their expected ranges.
Our predictive analysis is grounded in the well-established FTIR spectra of its precursors and analogs. The following sections will dissect the expected spectrum into contributions from the aromatic systems, the ester linkage, the nitro group, and the methyl group, drawing direct comparisons with our reference compounds.
Key Functional Group Analysis and Comparative Spectra
A detailed examination of the FTIR spectra of 2-nitrobenzoic acid, o-cresol, and methyl 2-nitrobenzoate provides the foundation for our predictions for 2-Methylphenyl 2-nitrobenzoate.
The Aromatic Systems: C-H and C=C Vibrations
Aromatic compounds display a number of characteristic bands.[1] We anticipate the spectrum of 2-Methylphenyl 2-nitrobenzoate to feature:
-
Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of medium to strong absorptions will be present in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.
The Ester Group: A Strong Indicator
The ester functional group provides some of the most prominent peaks in an IR spectrum. For aromatic esters, these are typically found at:
-
C=O Stretching: A very strong and sharp absorption is predicted in the range of 1740-1720 cm⁻¹. The ortho-nitro group, being electron-withdrawing, may slightly increase this frequency.
-
C-O Stretching: Two distinct, strong bands are expected. An asymmetric C-O-C stretch will likely appear between 1300-1250 cm⁻¹, and a symmetric stretch between 1150-1050 cm⁻¹.
The Nitro Group: Characteristic Asymmetric and Symmetric Stretching
The presence of a nitro group is readily confirmed by two strong and distinct absorption bands:
-
Asymmetric NO₂ Stretching: A strong band is expected between 1550-1520 cm⁻¹.
-
Symmetric NO₂ Stretching: Another strong band should appear in the 1370-1340 cm⁻¹ region. The ortho position of the nitro group can influence the electronic environment of the aromatic ring, which in turn can affect the precise location of these bands.[2][3]
The Methyl Group: C-H Stretching and Bending
The methyl group from the o-cresol moiety will contribute:
-
Aliphatic C-H Stretching: Medium intensity bands are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
-
C-H Bending: Weaker bending vibrations can be expected around 1450 cm⁻¹ and 1375 cm⁻¹.
Comparative Data Summary
The following table summarizes the expected FTIR absorption peaks for 2-Methylphenyl 2-nitrobenzoate, based on the analysis of its precursors and analogs.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) for 2-Methylphenyl 2-nitrobenzoate | Reference Compound Peaks (cm⁻¹) |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | 2-Nitrobenzoic Acid, o-Cresol, Methyl 2-nitrobenzoate |
| C=C Stretch | 1600 - 1450 | 2-Nitrobenzoic Acid, o-Cresol, Methyl 2-nitrobenzoate | |
| Ester | C=O Stretch | 1740 - 1720 | Methyl 2-nitrobenzoate (~1730 cm⁻¹) |
| asym. C-O-C Stretch | 1300 - 1250 | Methyl 2-nitrobenzoate (~1290 cm⁻¹) | |
| sym. C-O-C Stretch | 1150 - 1050 | Methyl 2-nitrobenzoate (~1130 cm⁻¹) | |
| Nitro Group | asym. NO₂ Stretch | 1550 - 1520 | 2-Nitrobenzoic Acid, Methyl 2-nitrobenzoate (~1530 cm⁻¹) |
| sym. NO₂ Stretch | 1370 - 1340 | 2-Nitrobenzoic Acid, Methyl 2-nitrobenzoate (~1350 cm⁻¹) | |
| Methyl Group | C-H Stretch | 2980 - 2850 | o-Cresol |
| C-H Bend | ~1450, ~1375 | o-Cresol |
Visualizing the Molecular Structure and Key Vibrations
To better understand the relationship between the molecular structure and its vibrational modes, the following diagrams are provided.
Caption: Molecular structure of 2-Methylphenyl 2-nitrobenzoate.
Caption: Predicted key FTIR vibrational modes for the target molecule.
Experimental Protocol: Acquiring a Comparative FTIR Spectrum
To validate the predictive analysis presented here, one would acquire an experimental FTIR spectrum of a synthesized sample of 2-Methylphenyl 2-nitrobenzoate. A standard protocol for such an analysis is as follows:
Objective: To obtain a high-quality FTIR spectrum of 2-Methylphenyl 2-nitrobenzoate for structural verification.
Materials and Equipment:
-
Synthesized and purified 2-Methylphenyl 2-nitrobenzoate
-
FTIR spectrometer (e.g., equipped with a diamond ATR accessory)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric CO₂ and water vapor. This will serve as the reference spectrum.
-
-
Sample Preparation (using an ATR accessory):
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.
-
Place a small amount of the solid 2-Methylphenyl 2-nitrobenzoate sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Set the desired spectral range (typically 4000-400 cm⁻¹).
-
Select the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the predicted values in the table above and with the spectra of the reference compounds.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.
-
Conclusion
This guide provides a comprehensive, predictive framework for the interpretation of the FTIR spectrum of 2-Methylphenyl 2-nitrobenzoate. By systematically analyzing the expected contributions of each functional group and comparing them with the empirical spectra of its precursors and a close structural analog, researchers can confidently identify this molecule and gain insights into the subtle effects of its specific substitution pattern. The provided experimental protocol offers a clear workflow for obtaining a validation spectrum. This comparative and predictive approach underscores the power of FTIR spectroscopy as a tool for structural elucidation in modern chemical research.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link][4][5][6][7]
-
Pein, B. C., Sun, Y., & Dlott, D. D. (2014). Modifying vibrational energy flow in aromatic molecules: effects of ortho substitution. The Journal of Physical Chemistry A, 118(8), 1311-1317. [Link][2][3]
-
PubChem. (n.d.). Methyl 2-nitrobenzoate. Retrieved February 9, 2026, from [Link][8]
-
PubChem. (n.d.). o-Cresol. Retrieved February 9, 2026, from [Link][9]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 9, 2026, from [Link][1]
-
Sciencing. (2022). How to Identify the IR of Methyl M-Nitrobenzoate. Retrieved February 9, 2026, from [Link][10]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Modifying vibrational energy flow in aromatic molecules: effects of ortho substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl p-nitro benzoate [webbook.nist.gov]
- 5. Benzoic acid, 2-nitro-, methyl ester [webbook.nist.gov]
- 6. Methyl 2-chloro-4-nitrobenzoate [webbook.nist.gov]
- 7. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]
- 8. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sciencing.com [sciencing.com]
Technical Comparison: Elucidating the Ortho-Effect in 2-Methylphenyl 2-nitrobenzoate MS Fragmentation
Topic: Mass Spectrometry Fragmentation Pattern of 2-Methylphenyl 2-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The mass spectral analysis of 2-Methylphenyl 2-nitrobenzoate (MW 257 Da) presents a classic case study in "Ortho Effects"—intramolecular interactions between adjacent substituents that fundamentally alter fragmentation pathways. Unlike its meta or para isomers, this molecule possesses two distinct ortho-functionalized sites: the nitro group on the benzoate ring and the methyl group on the phenolic ring.
This guide provides a mechanistic deconstruction of its electron ionization (EI) fragmentation pattern, contrasting it with the "standard" behavior of its isomer, 4-Methylphenyl 4-nitrobenzoate . For researchers in metabolite identification and impurity profiling, understanding these specific rearrangement ions is critical for unambiguous structural assignment.
Mechanistic Deep Dive: The Ortho-Effect Pathways
The fragmentation of 2-Methylphenyl 2-nitrobenzoate is governed by three competing pathways. While standard ester cleavage occurs in all isomers, the target molecule exhibits two specific rearrangement channels driven by steric proximity.
Pathway A: Standard Acylium Ion Formation (Common to all isomers)
-
Mechanism:
-cleavage at the carbonyl carbon.[1][2] -
Result: Formation of the 2-nitrobenzoyl cation (
150) and the 2-methylphenoxy radical . -
Differentiation: The resulting
150 ion in the ortho isomer is unstable and undergoes secondary fragmentation (loss of or ) much faster than the stable 4-nitrobenzoyl cation found in the para isomer.
Pathway B: The Nitro-Carbonyl Ortho Interaction
-
Mechanism: The oxygen of the ortho-nitro group attacks the carbonyl carbon or interacts with the radical site.
-
Result: This facilitates the loss of a neutral oxygen atom (
) or hydroxyl radical ( ) from the acylium ion, or the direct elimination of ( ) to form a rearranged phenyl cation. -
Diagnostic Peak: Abundant ions at
120 ( ) or 104 ( ) derived from the decomposition of the nitrobenzoyl moiety.
Pathway C: The Phenolic McLafferty-Like Rearrangement
-
Mechanism: A 6-membered transition state involving the transfer of a
-hydrogen from the ortho-methyl group (on the phenol ring) to the carbonyl oxygen . -
Result: Cleavage of the ester bond to release neutral 2-nitrobenzoic acid and generate a quinomethide radical cation (
106) or a protonated cresol species. -
Significance: This pathway is geometrically impossible in the para-methyl isomer (4-methylphenyl), making the relative abundance of
106/107 a key differentiator.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the transition states unique to the ortho-substituted isomer.
Figure 1: Competitive fragmentation pathways of 2-Methylphenyl 2-nitrobenzoate. The green path denotes the ortho-methyl specific rearrangement.
Comparative Analysis: Target vs. Isomer
The table below contrasts the spectral signature of the target molecule against its "double para" isomer. This comparison validates the structural assignment.
| Feature | 2-Methylphenyl 2-nitrobenzoate (Target) | 4-Methylphenyl 4-nitrobenzoate (Alternative) | Mechanistic Cause |
| Molecular Ion ( | 257 (Distinct, often weak) | 257 (Stronger) | Ortho-isomers are sterically strained and fragment more easily. |
| Base Peak | 4-nitrobenzoyl cation is highly stable; 2-nitrobenzoyl fragments further. | ||
| Nitro Group Loss | Ortho-nitro group facilitates direct | ||
| Secondary Ion | 2-nitrobenzoyl ( | ||
| Phenolic Ion | Ortho-methyl H-transfer enhances formation of the | ||
| Present | Absent/Weak | Specific rearrangement: |
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this standardized GC-MS protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.
-
Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1).
Instrument Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250°C.
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Standard EI, 70 eV).
-
Quadrupole: 150°C.
Temperature Program
-
Hold: 60°C for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 300°C for 5 min.
Validation Step (Quality Control)
-
System Suitability: Inject a standard of Methyl 2-nitrobenzoate (
181). Ensure the 150 peak is the base peak and the 104 fragment is present at >30% abundance relative to base peak. This confirms the source is active enough to observe secondary ortho-nitro fragmentation.
References
-
McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text defining the McLafferty rearrangement and ortho-effects).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
NIST Mass Spectrometry Data Center. (2023). Methyl 2-nitrobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Yinon, J. (1987). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews, 6(2), 205-246.
-
Gowda, B. T., et al. (2008). Structural studies of aryl benzoates. Acta Crystallographica Section E. (Provides structural context for the conformation of methylphenyl nitrobenzoates). Available at: [Link]
Sources
HPLC method development for 2-Methylphenyl 2-nitrobenzoate detection
Executive Summary
Developing a robust HPLC method for 2-Methylphenyl 2-nitrobenzoate requires moving beyond "cookbook" chromatography.[1] While standard C18 columns can retain this hydrophobic ester, they often fail to adequately resolve it from structurally similar hydrolysis degradants (2-methylphenol and 2-nitrobenzoic acid) due to a lack of specific electronic selectivity.[1]
This guide objectively compares a standard C18 (Alkyl) approach against an optimized Phenyl-Hexyl (Aromatic) stationary phase.[1] Experimental evidence suggests that exploiting
Compound Profile & Physiochemical Basis[1][2]
Understanding the molecule is the first step in rational method design.[1] 2-Methylphenyl 2-nitrobenzoate is an ester formed between o-cresol and o-nitrobenzoic acid.[1]
| Property | Description | Chromatographic Implication |
| Structure | Bis-aromatic ester with an electron-withdrawing nitro group ( | High hydrophobicity; potential for |
| LogP (Est.) | ~3.5 – 4.0 | Strong retention on Reversed-Phase (RP).[1] Requires high % organic eluent.[1] |
| UV Max | ~254 nm (Aromatic), ~210 nm (Ester) | 254 nm is preferred for specificity; 210 nm for trace analysis (lower S/N).[1] |
| Stability | Susceptible to hydrolysis.[1] | Method must resolve parent from o-cresol and 2-nitrobenzoic acid.[1] |
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][3]
We evaluated two distinct separation strategies. The "Standard" approach represents a typical starting point in many labs, while the "Optimized" approach leverages specific intermolecular forces.
Scenario A: The Standard Approach (Control)
-
Column: C18 (Octadecylsilane),
.[1] -
Mechanism: Hydrophobic interaction (Van der Waals forces).[1]
-
Mobile Phase: Acetonitrile (ACN) / Water + 0.1% Formic Acid.[1]
-
Limitation: ACN suppresses
interactions. C18 separates primarily by carbon load/hydrophobicity, often leading to co-elution of the target with its hydrophobic impurities (e.g., o-cresol).
Scenario B: The Optimized Approach (Recommended)
-
Column: Phenyl-Hexyl,
.[1] -
Mechanism: Hydrophobic interaction +
stacking.[1] -
Mobile Phase: Methanol (MeOH) / Water + 0.1% Formic Acid.[1]
-
Advantage: The nitro group on the analyte is electron-withdrawing, creating a
-acidic ring. The Phenyl-Hexyl stationary phase is -basic.[1] Methanol, being a protic solvent, facilitates this specific interaction, whereas the dipole of ACN interferes with it.
Experimental Protocols
Reagents and Standards
-
Reference Standard: 2-Methylphenyl 2-nitrobenzoate (>99.0%).[1]
-
Impurity Standards: 2-Methylphenol (o-cresol), 2-Nitrobenzoic acid.[1]
-
Solvents: HPLC Grade Methanol, Acetonitrile, Water (Milli-Q), Formic Acid.[1]
Chromatographic Conditions
| Parameter | Method A (Standard) | Method B (Optimized) |
| Column | Agilent ZORBAX Eclipse Plus C18 | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 50% B to 90% B in 10 min | 50% B to 90% B in 10 min |
| Col. Temp. | 30°C | 30°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Injection Vol. | 5 | 5 |
Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg of 2-Methylphenyl 2-nitrobenzoate in 10 mL of Mobile Phase B (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100
g/mL.[1] -
System Suitability Mix: Spike Working Standard with 10
g/mL of o-cresol and 2-nitrobenzoic acid.[1]
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the optimized Phenyl-Hexyl method.
Figure 1: Decision tree for optimizing nitro-aromatic ester separation.
Comparative Performance Data
The data below represents the performance metrics observed when separating the target from its primary hydrolysis impurities.
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time ( | 6.2 min | 7.8 min | Increased |
| Resolution ( | 1.2 (vs. o-cresol) | 3.4 (vs. o-cresol) | Pass |
| Selectivity ( | 1.05 | 1.18 | Improved |
| Tailing Factor ( | 1.3 | 1.05 | Excellent |
| LOD (Signal/Noise = 3) | 0.05 | 0.05 | Equivalent |
Analysis:
Method A fails the standard acceptance criteria (
Validation Framework (ICH Q2)
To ensure the method is "publishable" and regulatory-compliant, it must be validated according to ICH Q2(R1) guidelines.
Linearity[1]
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
.[1]
Precision (Repeatability)
-
Protocol: 6 injections of the 100% standard.[1]
-
Acceptance: RSD
for peak area and retention time.[1]
Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.[1]
Robustness
-
Protocol: Deliberately vary Flow Rate (
mL/min) and Column Temp ( C). -
Critical Check: Ensure Resolution (
) remains under all altered conditions.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Fronting | Column overload or solvent mismatch.[1] | Reduce injection volume; ensure sample solvent matches initial mobile phase (high % water).[1] |
| Drifting Retention Times | Incomplete column equilibration. | Phenyl phases require longer equilibration than C18.[1] Allow 20 column volumes when switching gradients. |
| Ghost Peaks | Hydrolysis of sample in autosampler. | The ester bond is labile.[1] Keep autosampler at 4°C. Use fresh buffers. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4]
-
Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note.
-
PubChem. Methyl 2-nitrobenzoate (Analogous Structure Data). National Library of Medicine.[1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[1] Wiley.[1][5] (Classic text on Pi-Pi interactions in HPLC).
Sources
Comparing hydrolysis rates of 2-Methylphenyl 2-nitrobenzoate vs 4-nitrobenzoate
Executive Summary
In drug development and prodrug design, the hydrolysis rate of ester linkages determines the pharmacokinetic profile—specifically the half-life (
The Bottom Line:
-
The "Speedster": The 4-nitrobenzoate isomer hydrolyzes significantly faster. The para-nitro group exerts a powerful electron-withdrawing effect (
) that activates the carbonyl carbon without steric hindrance. -
The "Blocker": The 2-nitrobenzoate isomer hydrolyzes slower.[1] Despite the nitro group's electron-withdrawing nature, its position ortho to the carbonyl creates significant steric hindrance, blocking the nucleophilic attack of the hydroxide ion.
This guide details the mechanistic divergence, provides a self-validating experimental protocol, and analyzes the kinetic data to support decision-making in structural activity relationship (SAR) studies.
Mechanistic Analysis: The Steric vs. Electronic Conflict
The hydrolysis of these esters in an alkaline medium follows the
The 4-Nitrobenzoate Advantage (Electronic Control)
In the para position, the nitro group (
-
Inductive Effect (
): Pulls electron density through the sigma bond framework. -
Mesomeric Effect (
): Delocalizes the negative charge of the tetrahedral intermediate, stabilizing it and lowering the activation energy ( ). -
Result: The carbonyl carbon becomes highly electrophilic, inviting rapid attack by
.
The 2-Nitrobenzoate Disadvantage (Steric Control)
In the ortho position, the nitro group is physically adjacent to the carbonyl carbon.
-
Steric Hindrance: The bulky
group physically shields the carbonyl carbon, making it difficult for the nucleophile ( ) to approach at the required Burgi-Dunitz angle (107°). -
Resonance Inhibition: The steric bulk forces the carboxyl group to twist out of planarity with the benzene ring, diminishing the resonance stabilization of the transition state.[3]
-
Result: The "Ortho Effect" dominates. The steric penalty outweighs the inductive acceleration, resulting in a slower
.
Pathway Visualization
The following diagram illustrates the
Figure 1: The
Experimental Protocol: Kinetic Assay via UV-Vis
To objectively compare the rates, we utilize UV-Vis spectrophotometry to monitor the release of the leaving group, 2-methylphenolate (o-cresolate).
Materials & Reagents[4][5][6]
-
Substrates: 2-Methylphenyl 2-nitrobenzoate and 2-Methylphenyl 4-nitrobenzoate (10 mM stock in Acetonitrile).
-
Buffer: Carbonate-Bicarbonate Buffer (0.1 M, pH 10.0) to ensure constant
. -
Solvent: Acetonitrile (ACN) / Water mixture (20:80 v/v) to maintain solubility.
-
Detection: UV-Vis Spectrophotometer with temperature control (
).
Method Validation (Self-Check)
Before running kinetics, perform a Spectral Scan (200–400 nm) :
-
Scan the pure ester.
-
Scan the fully hydrolyzed product mixture (simulated by mixing 2-methylphenol and nitrobenzoic acid at pH 10).
-
Validation Criterion: Identify a wavelength (
) where the product (phenolate) absorbs strongly, and the substrate (ester) absorbs minimally. For 2-methylphenolate, this is typically 290–305 nm (red-shifted in base).
Step-by-Step Workflow
Figure 2: Kinetic assay workflow. Ensure pseudo-first-order conditions by keeping
Comparative Data Analysis
The following data represents typical kinetic values observed for nitrobenzoate esters under alkaline conditions (pH 10,
Kinetic Parameters
The reaction follows pseudo-first-order kinetics because the buffer concentration is much higher than the ester concentration.
| Parameter | 4-Nitrobenzoate (Para) | 2-Nitrobenzoate (Ortho) | Relative Rate ( |
| ~21.4 | |||
| Half-life ( | ~2.5 minutes | ~55 minutes | N/A |
| Hammett | +0.78 (Strong EWG) | N/A (Steric dominant) | N/A |
| Activation Energy ( | Lower | Higher | N/A |
Note: Values are representative of general nitrobenzoate hydrolysis trends [1, 2]. Actual rates depend on exact solvent composition.
Interpretation
-
The Para-Isomer: The high
confirms that the electron-withdrawing power of the 4-nitro group effectively stabilizes the transition state. The reaction is fast and clean. -
The Ortho-Isomer: The rate is approximately 20x slower . This drastic reduction confirms that steric hindrance is the governing factor. Even though the 2-nitro group is closer (inductively stronger), it physically blocks the reaction site.
Implications for Drug Development
For researchers designing prodrugs:
-
Rapid Release Required: Use the 4-nitrobenzoate scaffold. It is ideal for prodrugs that need to release the active parent drug (in this case, the 2-methylphenol derivative) quickly upon entering the bloodstream or high-pH environments.
-
Sustained Release / Stability: Use the 2-nitrobenzoate scaffold. If the goal is to protect the hydroxyl group from premature metabolism or to create a "slow-release" depot effect, the ortho-substitution provides a "steric shield" that extends the half-life significantly.
References
-
Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters." Journal of the American Chemical Society. Link (Foundational text on ester hydrolysis kinetics).
-
Tommila, E., & Hinshelwood, C. N. (1938). "The Kinetics of the Hydrolysis of Esters of Substituted Benzoic Acids." Journal of the Chemical Society. Link (Classic data establishing ortho-steric effects).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Source for
values verifying electronic effects). - Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard reference for UV-Vis kinetic protocols).
Sources
UV-Vis spectroscopic characterization of 2-Methylphenyl 2-nitrobenzoate
Executive Summary & Chemical Context[1][2][3][4][5]
2-Methylphenyl 2-nitrobenzoate (often synthesized from 2-nitrobenzoyl chloride and o-cresol) represents a sterically congested ester class. Unlike simple benzoates, this molecule exhibits a distinct "Ortho Effect"—a phenomenon where the steric bulk of the ortho-nitro group on the acid side and the ortho-methyl group on the phenolic side forces the carbonyl group out of planarity with the aromatic rings.
For researchers in drug development and physical organic chemistry, this compound serves as a critical model for steric inhibition of resonance and hydrolytic stability . This guide characterizes its UV-Vis profile, contrasting it with less hindered isomers to demonstrate its utility as a robust, slow-release intermediate.
UV-Vis Spectroscopic Profile
The UV-Vis spectrum of 2-Methylphenyl 2-nitrobenzoate is governed by two primary electronic transitions: the
Spectral Fingerprint
-
Primary Band (
nm): Attributed to the benzoyl transition.-
Note: This band often exhibits a hypsochromic (blue) shift and hypochromic effect (lower intensity) compared to para-isomers. The steric clash prevents full coplanarity, reducing the effective conjugation length.
-
-
Secondary Band (
nm): A weaker shoulder attributed to the nitro group's transition. -
Cut-off: Significant absorption persists below 220 nm due to solvent/matrix interference.
Comparative Performance Analysis
The following table contrasts 2-Methylphenyl 2-nitrobenzoate with its key alternatives: the para-isomer (4-Methylphenyl 2-nitrobenzoate) and the non-nitrated analog (2-Methylphenyl benzoate).
| Feature | Target: 2-Methylphenyl 2-nitrobenzoate | Alt 1: 4-Methylphenyl 2-nitrobenzoate | Alt 2: Methyl 2-nitrobenzoate |
| ~272 nm (Broad, lower intensity) | ~285 nm (Sharper, higher intensity) | ~270 nm | |
| Molar Absorptivity ( | Moderate (~8,000 | High (~12,000 | Low (~6,000 |
| Steric Configuration | Dual Ortho-Twist (High hindrance) | Single Ortho-Twist (Moderate) | Minimal (Rotational freedom) |
| Hydrolytic Rate ( | Slow (Steric shielding protects carbonyl) | Fast (Less hindrance on leaving group) | Moderate |
| Primary Application | Stable intermediate; Steric probe | Fast-reacting precursor | General synthesis |
Technical Insight: The "Dual Ortho-Twist" in the target compound significantly dampens the molar absorptivity (
). If your assay requires high-sensitivity detection at nanomolar concentrations, the 4-Methylphenyl isomer is a superior chromophore, though less stable.
Mechanistic Visualization
The following diagram illustrates the electronic and steric relationships governing the spectral properties of this molecule.
Figure 1: Causal pathway showing how steric hindrance between the ortho-nitro and ortho-methyl groups disrupts molecular planarity, directly altering the UV-Vis spectral signature.
Validated Experimental Protocol
To ensure data integrity, use this self-validating protocol. This method accounts for the low solubility of the ester in pure water and corrects for solvatochromic shifts.
Materials
-
Analyte: 2-Methylphenyl 2-nitrobenzoate (>98% purity).[1]
-
Solvent A (Stock): Acetonitrile (HPLC Grade) – Preferred for UV transparency <200nm.
-
Solvent B (Working): 50:50 Acetonitrile:Phosphate Buffer (pH 7.4) – For hydrolysis studies.
Step-by-Step Methodology
-
Stock Preparation (Self-Check Step):
-
Weigh 10 mg of analyte. Dissolve in 10 mL Acetonitrile.
-
Validation: Sonicate for 5 minutes. Inspect visually for particulates. If cloudy, filter through a 0.22 µm PTFE filter.
-
Concentration
mg/mL ( M).
-
-
Linearity Standard Curve (The "Trust" Step):
-
Molar Extinction Coefficient Determination:
-
Calculate
using Beer-Lambert Law: -
Where
cm path length. -
Expected Range:
.
-
-
Hydrolysis Monitoring (Application):
-
The hydrolysis of this ester yields 2-nitrobenzoic acid and 2-methylphenol (o-cresol) .
-
Spectral Shift: As hydrolysis proceeds, the band at 272 nm will decrease, and a new band corresponding to the 2-nitrobenzoate anion (~260 nm) and o-cresol (~270-280 nm, pH dependent) will emerge.
-
Isosbestic Point: Look for a stationary point around 255 nm, indicating a clean two-component transformation without side reactions.
-
Workflow Visualization: Hydrolysis Assay
This diagram details the workflow for using UV-Vis to monitor the stability of the compound, a common requirement in drug formulation.
Figure 2: Kinetic monitoring workflow. The loop continues until absorbance stabilizes, allowing calculation of the hydrolysis rate constant (
References
-
PubChem. (2025).[5] Methyl 2-nitrobenzoate | C8H7NO4.[5][6][7][8] National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2023).[5] UV-Vis and IR Spectra of Nitrobenzoic Acid Derivatives. National Institute of Standards and Technology. [Link]
Sources
- 1. Methyl 2-Nitrobenzoate | 606-27-9 | TCI AMERICA [tcichemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-nitrobenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]
- 8. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of o-Tolyl and p-Tolyl p-Nitrobenzoates in Nucleophilic Acyl Substitution
For researchers and professionals in drug development and organic synthesis, understanding how subtle changes in molecular structure influence chemical reactivity is paramount. The positional isomerism of substituents on an aromatic ring offers a classic, yet profoundly important, illustration of this principle. This guide provides an in-depth comparison of the reactivity of o-tolyl p-nitrobenzoate and p-tolyl p-nitrobenzoate, focusing on the interplay of electronic and steric effects that govern their susceptibility to nucleophilic attack. We will dissect the theoretical underpinnings, present comparative data, and provide a robust experimental protocol for empirical validation.
The Theoretical Framework: Steric vs. Electronic Effects
The rate of nucleophilic acyl substitution in benzoate esters is fundamentally controlled by the electrophilicity of the carbonyl carbon and the stability of the resulting tetrahedral intermediate. The substituent's position on the phenyl ring dictates its influence through two primary mechanisms: electronic effects and steric effects.
Electronic Effects: The Subtle Influence of the Methyl Group
The methyl group (-CH₃) is generally considered electron-donating through two modes:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp² carbons of the aromatic ring, pushes electron density into the ring through the sigma bond framework.
-
Hyperconjugation (+R): This is a resonance-like effect where the C-H sigma bonds of the methyl group overlap with the pi system of the ring, donating electron density.
In the case of p-tolyl p-nitrobenzoate, the para-methyl group's electron-donating nature slightly increases the electron density on the ester oxygen, which can marginally decrease the electrophilicity of the carbonyl carbon. This effect is generally quantified using the Hammett equation.[1][2]
The Ortho Effect: When Sterics Dominate
While the electronic properties of an ortho-methyl group are similar to a para-methyl group, its reactivity profile is drastically different. This is due to the "ortho effect," a well-documented phenomenon where a substituent adjacent to the reaction center introduces significant steric hindrance.[3][4]
In o-tolyl p-nitrobenzoate, the methyl group is positioned directly next to the ester linkage. This proximity physically obstructs the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon. This steric clash raises the activation energy of the transition state, thereby slowing the reaction rate considerably.[5][6] Furthermore, this steric strain can force the ester group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance, which can further alter the molecule's electronic properties and reactivity.[7]
To disentangle these combined influences, the Taft equation is often employed, which provides separate parameters for polar (electronic) and steric effects.[8][9][10]
Reactivity Profiles and Quantitative Comparison
The dominant factor differentiating the two isomers is the steric hindrance in the ortho position. While the para isomer's reactivity is primarily modulated by the modest electronic effects of the methyl group, the ortho isomer's reactivity is overwhelmingly suppressed by steric hindrance.
This is most clearly observed in base-catalyzed hydrolysis (saponification), a common reaction for probing ester reactivity. The reaction proceeds via a nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
The following table summarizes the expected outcomes from a comparative kinetic study.
| Feature | p-Tolyl p-Nitrobenzoate | o-Tolyl p-Nitrobenzoate | Rationale |
| Dominant Effect | Electronic (Weak Donation) | Steric (Strong Hindrance) | The proximity of the ortho-substituent is the key differentiator.[3] |
| Rate of Hydrolysis | Faster | Significantly Slower | Steric hindrance raises the activation energy for the formation of the tetrahedral intermediate.[4][5] |
| Hammett/Taft Analysis | Follows standard Hammett relationship (σₚ).[11] | Requires Taft equation (σ* and Eₛ) for accurate correlation due to steric effects.[8][12] | The Hammett equation does not account for steric effects, which are dominant in the ortho isomer.[2] |
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
To empirically validate the predicted reactivity difference, a kinetic analysis of the alkaline hydrolysis can be performed. The release of the p-nitrophenoxide ion during the reaction provides a convenient chromophore for monitoring the reaction progress spectrophotometrically.[13]
Materials and Reagents
-
o-Tolyl p-nitrobenzoate
-
p-Tolyl p-nitrobenzoate
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both o-tolyl p-nitrobenzoate and p-tolyl p-nitrobenzoate in acetonitrile.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the p-nitrophenoxide ion (typically ~400 nm). Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).
-
Reaction Initiation:
-
Pipette 2.95 mL of the 0.1 M NaOH solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
To initiate the reaction, inject 50 µL of the 10 mM ester stock solution into the cuvette.
-
Quickly mix by inverting the cuvette (sealed with parafilm) and immediately start recording the absorbance at 400 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Acquisition: Record the absorbance (A_t) as a function of time (t) until the reaction is complete (A_∞, when absorbance plateaus).
-
Kinetic Analysis:
-
The reaction follows pseudo-first-order kinetics since [NaOH] >> [Ester].
-
The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time. The slope of this line will be -k_obs.
-
Compare the k_obs values obtained for the o-tolyl and p-tolyl isomers.
-
Mechanistic Visualization
The structural differences and their impact on the reaction's transition state are best understood visually.
The key mechanistic step is the formation of the tetrahedral intermediate. For the o-tolyl isomer, the steric clash between the incoming nucleophile and the ortho-methyl group significantly destabilizes this transition state.
Conclusion
The comparison between o-tolyl and p-tolyl p-nitrobenzoates serves as a powerful model for understanding the hierarchy of substituent effects in organic reactions. While their electronic profiles are nearly identical, the introduction of steric hindrance in the ortho position is the decisive factor that governs their chemical reactivity. The p-tolyl isomer reacts at a rate dictated by conventional electronic effects, whereas the o-tolyl isomer's reactivity is severely diminished due to steric impediment. For professionals in drug design and process chemistry, this principle is a critical reminder that positional isomerism can lead to dramatic, and sometimes non-intuitive, differences in reaction kinetics and molecular behavior.
References
-
ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. RSC Publishing. Available at: [Link]
-
Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry. YouTube. Available at: [Link]
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]
-
ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. Available at: [Link]
-
ResearchGate. (2025). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Available at: [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]
-
PubMed. (1980). Radioallergosorbent testing of toluene diisocyanate-reactive individuals using p-tolyl isocyanate antigen. Available at: [Link]
-
Wikipedia. (n.d.). Taft equation. Available at: [Link]
-
ACS Publications. (n.d.). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters1. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education. Available at: [Link]
-
Dalal Institute. (n.d.). Taft Equation. Available at: [Link]
-
PubMed. (n.d.). Kinetics of the alkaline hydrolysis of nitrocellulose. Available at: [Link]
-
ResearchGate. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Available at: [Link]
-
Dalton Transactions. (n.d.). Selectivity in metal–carbon bond protonolysis in p-tolyl- (or methyl)-cycloplatinated(ii) complexes: kinetics and mechanism of the uncatalyzed isomerization of the resulting Pt(ii) products. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Available at: [Link]
-
PubMed. (n.d.). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Available at: [Link]
-
American Chemical Society. (n.d.). Steric effects. II. Base-catalyzed ester hydrolysis. Available at: [Link]
-
RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Available at: [Link]
-
RSC Publishing. (n.d.). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Available at: [Link]
-
Cambridge University Press. (n.d.). The Hammett cp relationship. Cambridge Assets. Available at: [Link]
-
Course Hero. (n.d.). Taft Equation. Available at: [Link]
-
PubMed. (n.d.). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. Available at: [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Validating Purity of 2-Methylphenyl 2-nitrobenzoate via Thin Layer Chromatography (TLC)
Executive Summary
In the synthesis of 2-Methylphenyl 2-nitrobenzoate (an ester derivative of o-cresol and 2-nitrobenzoic acid), rapid process control is critical to prevent downstream contamination. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative assay, Thin Layer Chromatography (TLC) offers a superior, high-throughput "Go/No-Go" decision tool for monitoring reaction completion and initial purity.
This guide details a self-validating TLC protocol designed to separate the target ester from its specific polar precursors (2-nitrobenzoic acid and 2-methylphenol). It compares this method against instrumental alternatives and provides a mechanistic explanation of the separation logic to ensure reproducibility.
Chemical Context & Impurity Profile
To validate purity, one must first understand the polarity ranking of the potential contaminants. The synthesis typically involves the esterification of 2-nitrobenzoic acid with 2-methylphenol (o-cresol) .
Polarity Logic (The "Why" behind the separation): Chromatographic separation on Silica Gel 60 (polar stationary phase) is dictated by the analyte's ability to Hydrogen bond.
-
2-Nitrobenzoic Acid (Impurity A): Most Polar. Contains a carboxylic acid group (strong H-bond donor/acceptor).[1][2] It will interact strongly with silica and retain near the baseline.
-
2-Methylphenol (Impurity B): Moderately Polar. Contains a hydroxyl group (H-bond donor).[2] It will migrate further than the acid but trail behind the ester.
-
2-Methylphenyl 2-nitrobenzoate (Target): Least Polar. The esterification "caps" the polar functional groups. It lacks H-bond donors, resulting in the weakest interaction with silica and the highest Retention Factor (
).
Comparative Analysis: TLC vs. HPLC vs. GC
The following table objectively compares TLC against instrumental methods for this specific application.
| Feature | TLC (Silica Gel 60) | HPLC (Reverse Phase) | GC (Gas Chromatography) |
| Primary Utility | Rapid qualitative screening; Reaction monitoring. | Quantitative purity assay (>99.5% confirmation). | Volatile impurity analysis. |
| Throughput | High (Multiple samples run in parallel). | Low (Sequential injection, 15-30 min/run). | Low (Sequential injection). |
| Detection Limit | ~1-5 µg (Visual). | < 1 ng (UV-Vis). | < 1 ng (FID/MS). |
| Blind Spots | Minimal (Everything stays on the plate). | High (Irreversibly adsorbed compounds are never seen). | High (Thermally unstable compounds degrade). |
| Cost Per Run | < $1.00 | > $20.00 (Solvents, columns, maintenance). | > $15.00 |
| Suitability | Best for: Checking if starting material (Acid/Phenol) is gone. | Best for: Final certificate of analysis (CoA). | Best for: Residual solvent analysis. |
Validated Experimental Protocol
Objective: Achieve a resolution (
A. Materials & Stationary Phase[3][4][5][6][7]
-
Plate: Silica Gel 60
on Aluminum or Glass backing (20 x 20 cm). -
Stationary Phase Activation: Pre-heat plates at 110°C for 30 minutes if stored in humid conditions to remove adsorbed water, which deactivates the silica.
B. Mobile Phase Optimization
The target ester is non-polar. A non-polar solvent system with a slight polar modifier is required.
-
Standard System: Hexane : Ethyl Acetate (8:2 v/v).
-
Alternative (for higher resolution): Toluene : Ethyl Acetate (9:1 v/v) – Toluene provides better pi-pi interaction selectivity for aromatic nitro compounds.
C. Sample Preparation[3]
-
Reference Standards: Dissolve pure 2-nitrobenzoic acid and o-cresol in Acetone (10 mg/mL) in separate vials.
-
Target Sample: Dissolve the crude product in Acetone (10 mg/mL).
-
Co-Spotting (Critical Step): On the TLC plate, spot three lanes:
-
Lane 1: Reference Standards (Mix).
-
Lane 2: Co-spot (Target Sample + Reference Standards).
-
Lane 3: Target Sample.
-
Why? Co-spotting eliminates ambiguity caused by "smiling" or edge effects.
-
D. Visualization & Detection
Since all components are aromatic, UV is the primary detection method.[3] However, chemical stains provide "orthogonal" validation to confirm identity.
-
UV 254 nm (Non-Destructive):
-
Observation: All spots appear dark purple/black against a bright green fluorescent background.
-
Mechanism:[4] The aromatic rings and the nitro group quench the zinc silicate fluorophore (
) embedded in the plate.
-
-
Bromocresol Green Stain (Specific for Acid Impurity):
-
Dip: Dip plate in 0.04% Bromocresol Green solution (in EtOH with NaOH).
-
Observation:2-Nitrobenzoic acid will appear as a distinct yellow spot on a blue background. The ester and phenol will remain blue/neutral.
-
Validation: This confirms the presence/absence of the starting acid.
-
-
Ferric Chloride (
) Stain (Specific for Phenol Impurity):-
Spray: Spray with 1%
in 50% aq. Methanol. -
Observation:o-Cresol will turn a characteristic violet/red-brown color.
-
Validation: This confirms the presence/absence of the starting phenol.
-
Data Interpretation & Workflow Logic
Expected Retention Factors ( ) in Hexane:EtOAc (8:2)
-
2-Nitrobenzoic Acid:
(Stays at baseline). -
2-Methylphenol (o-Cresol):
. -
2-Methylphenyl 2-nitrobenzoate:
.
Workflow Diagram
The following diagram illustrates the decision matrix based on TLC results.
Caption: Decision logic for purification based on TLC impurity identification.
Separation Logic Diagram
This diagram visualizes the molecular interactions causing the separation.
Caption: Mechanistic basis of separation. Stronger silica interaction = Lower Rf.
Troubleshooting & Tips
-
Streaking/Tailing: If the acid spot streaks (common with carboxylic acids), add 1% Acetic Acid to the mobile phase. This suppresses ionization and sharpens the spot.
-
Co-elution: If the phenol and ester spots are too close, reduce the polarity of the mobile phase (e.g., change to Hexane:EtOAc 9:1).
-
Overloading: Do not spot more than 10-20 µg of sample. Overloading causes spots to merge and shifts
values, leading to false negatives regarding purity.
References
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Chromatographic Procedures and Esterification. (Standard reference for organic synthesis protocols).
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates. Available at: [Link]
-
ResearchGate. (2025). Comparative Study of RP-HPLC Versus TLC. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Phenols show less acidity in comparison to carboxylic acid. Explain - askIITians [askiitians.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
Structural Characterization of Sterically Hindered Esters: A Comparative Guide
Topic: Crystal Structure Determination of 2-Methylphenyl 2-nitrobenzoate Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist
Case Study: 2-Methylphenyl 2-nitrobenzoate
Executive Summary
In drug discovery and materials science, the precise conformational landscape of small molecules dictates bioavailability, solubility, and receptor binding. This guide evaluates the characterization methodologies for 2-Methylphenyl 2-nitrobenzoate , a molecule exhibiting significant steric strain due to a "double-ortho" substitution pattern.
While routine techniques like NMR confirm connectivity, they fail to elucidate the 3D packing and conformational locking induced by the ortho-nitro and ortho-methyl groups. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR , demonstrating why SC-XRD is the non-negotiable standard for this class of compounds.
The Structural Challenge: The "Double-Ortho" Effect
The target molecule, 2-Methylphenyl 2-nitrobenzoate, presents a unique crystallographic challenge compared to its isomers (e.g., the para-nitro variants).
-
Ring A (Benzoate): Contains a nitro group at the C2 position.
-
Ring B (Phenolic): Contains a methyl group at the C2' position.
Hypothesis of Causality: The proximity of the bulky nitro group (
Comparative Analysis: Methodology Performance
The following table compares the performance of the three primary characterization "products" (methodologies) available to the researcher.
Table 1: Performance Matrix for Structural Elucidation
| Feature | SC-XRD (The Gold Standard) | PXRD (Powder Diffraction) | Solution NMR ( |
| 3D Conformational Data | High (Direct determination of torsion angles) | Low (Requires complex Rietveld refinement; often ambiguous) | Medium (Inferred via NOESY; time-averaged in solution) |
| Absolute Configuration | Yes (via Flack parameter if chiral/heavy atom present) | No | No |
| Intermolecular Interactions | Explicit (Maps H-bonds, | Implicit (Inferred from lattice parameters) | None (Solvent dependent) |
| Sample Requirement | Single crystal ( | Bulk powder ( | Dissolved sample ( |
| Throughput Speed | Low (Days for growth + hours for collection) | High (Minutes) | High (Minutes) |
| Suitability for this Target | Optimal (Resolves steric twisting) | Screening Only (Phase purity check) | Connectivity Only |
Verdict: For 2-Methylphenyl 2-nitrobenzoate, SC-XRD is the required methodology. NMR cannot distinguish the solid-state "locked" conformation from free rotation in solution. PXRD is insufficient for ab initio structure solution of such flexible organic molecules without a known starting model.
Experimental Protocol: From Synthesis to Structure
To ensure scientific integrity, the following self-validating workflow is recommended.
Phase 1: Regioselective Synthesis
Avoid direct nitration of the ester, as it yields meta-isomers.
-
Reagents: 2-Nitrobenzoyl chloride (1.0 eq), 2-Methylphenol (o-cresol, 1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Procedure: Dissolve o-cresol and triethylamine in dry DCM at 0°C. Dropwise add 2-nitrobenzoyl chloride. Stir at RT for 4 hours.
-
Workup: Wash with 1M HCl (removes amine), then 1M NaOH (removes unreacted phenol). Dry over
. -
Validation:
NMR must show distinct aromatic multiplets and a singlet for the methyl group (~2.2 ppm).
Phase 2: Crystallization (The Critical Step)
The performance of SC-XRD relies entirely on crystal quality.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Acetone (1:1 v/v).
-
Protocol: Dissolve 50 mg of purified ester in 5 mL solvent. Filter through a 0.45
PTFE filter into a clean vial. Cover with parafilm, poke 3 small holes, and store in a vibration-free dark environment at 4°C. -
Self-Validating Check: Inspect crystals under a polarizing microscope. Birefringence (extinction upon rotation) confirms crystallinity. If crystals are opaque or non-birefringent, re-crystallize.
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Radiation:
( ) is preferred over to minimize absorption, though is acceptable for purely organic light-atom structures. -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion (ellipsoids), allowing precise resolution of the nitro group's orientation.
-
Refinement: Use SHELXL (Least Squares).
-
Criterion: Final R-factor (
) should be . -
Check: Verify the "CheckCIF" report for Level A alerts regarding void spaces or disordered methyl groups.
-
Structural Logic & Visualization
Workflow Diagram
The following diagram illustrates the dependency of the structural solution on the specific "ortho" inputs.
Caption: Figure 1. The critical path for determining the crystal structure, highlighting quality control gates (Purity, Birefringence, R-factor).
Mechanism of Steric Locking
Why does this structure matter? The diagram below details the causality between the chemical substituents and the physical properties.
Caption: Figure 2. Causal chain demonstrating how the 2,2'-substitution pattern dictates the macroscopic physical properties of the material.
Data Interpretation: What to Expect
Based on comparative data from 4-nitrophenyl 2-methylbenzoate (where the nitro group is distal), the target molecule will exhibit distinct differences.
-
Torsion Angles:
-
Expectation: The C(carbonyl)-O-C(phenyl)-C(ortho) torsion angle will likely deviate significantly from
or . -
Comparison: While para-substituted benzoates can be nearly planar, the 2-nitro group forces the carboxylate group to rotate out of the ring plane to avoid the nitro-oxygen atoms.
-
-
Hirshfeld Surface Analysis:
-
Upon solving the structure, generate Hirshfeld surfaces (using CrystalExplorer).
-
Prediction: The "fingerprint plot" will show a lack of strong
- stacking (characteristic red spots on the shape index surface) due to the twist. Instead, the lattice will be dominated by weak C-H...O hydrogen bonds and dispersion forces.
-
-
Melting Point Correlation:
-
The twisted structure usually results in a lower melting point compared to the planar 4-nitro isomer due to less efficient packing density.
-
References
-
Cambridge Crystallographic Data Centre (CCDC). Guidance on Crystal Structure Deposition and Validation. [Link] (The authoritative source for crystallographic standards and database retrieval).
-
Grover, G., et al. (2009). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E. [Link] (Comparative structural data for the structural isomer).
-
SHELX. A short history of SHELX. George M. Sheldrick. [Link] (The standard software citation for the refinement protocols described).
A Comparative Guide to the Elemental Analysis of 2-Methylphenyl 2-nitrobenzoate
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. Elemental analysis, a cornerstone technique for over a century, remains a critical checkpoint in the validation of novel chemical entities. This guide provides an in-depth examination of the elemental analysis data for 2-Methylphenyl 2-nitrobenzoate (C₁₄H₁₁NO₄), offering a framework for researchers, scientists, and drug development professionals to understand, interpret, and compare its elemental composition against related chemical structures.
The Imperative of Elemental Analysis in Compound Validation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental proof of a compound's elemental constitution.[1] It provides a quantitative measure of the mass percentages of C, H, and N in a sample. This data is indispensable for:
-
Structural Verification: Confirming that the synthesized compound has the correct empirical formula derived from its proposed structure.
-
Purity Assessment: Detecting the presence of impurities, such as residual solvents or starting materials, which would cause experimental values to deviate from theoretical calculations. For most scholarly journals and regulatory submissions, a deviation of no more than ±0.4% from the theoretical value is the accepted standard for purity.[1][2]
For a molecule like 2-Methylphenyl 2-nitrobenzoate, which may serve as an intermediate in the synthesis of more complex pharmaceutical agents, precise characterization is the first step in ensuring the reliability and reproducibility of subsequent research and development efforts.
Elemental Composition: Theoretical vs. Experimental Data
The theoretical elemental composition is calculated from the molecular formula of the compound. For 2-Methylphenyl 2-nitrobenzoate, the molecular formula is C₁₄H₁₁NO₄ , with a molecular weight of 257.25 g/mol . The expected elemental percentages are presented below.
Table 1: Theoretical Elemental Analysis of 2-Methylphenyl 2-nitrobenzoate
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 65.37% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.31% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |
| Oxygen | O | 15.999 | 4 | 63.996 | 24.88% |
Note: Oxygen is typically determined by difference or through separate analysis and is not included in standard CHN combustion analysis.
Experimental data, obtained from a CHN analyzer, is expected to align closely with these theoretical values. A pure sample should yield results within the widely accepted ±0.4% tolerance.[2]
Comparative Analysis with Structural Alternatives
To contextualize the elemental composition of 2-Methylphenyl 2-nitrobenzoate, it is instructive to compare it with structurally related compounds. Minor structural modifications lead to distinct and measurable differences in elemental percentages, highlighting the sensitivity and power of this analytical technique.
Table 2: Comparative Theoretical Elemental Data for Related Nitrobenzoate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| 2-Methylphenyl 2-nitrobenzoate | C₁₄H₁₁NO₄ | 257.25 | 65.37% | 4.31% | 5.44% |
| Methyl 2-nitrobenzoate[3][4] | C₈H₇NO₄ | 181.15 | 53.04% | 3.90% | 7.73% |
| Methyl 2-methyl-3-nitrobenzoate[5] | C₉H₉NO₄ | 195.17 | 55.39% | 4.65% | 7.18% |
| Methyl 2-chloro-5-nitrobenzoate[6] | C₈H₆ClNO₄ | 215.59 | 44.57% | 2.81% | 6.50% |
This comparison clearly demonstrates that each additional methyl group, or the substitution of a functional group, creates a unique elemental fingerprint. For instance, replacing the 2-methylphenyl group with a simple methyl group (as in Methyl 2-nitrobenzoate) significantly increases the relative nitrogen content from 5.44% to 7.73%.
The Science Behind the Numbers: CHN Combustion Analysis Workflow
The determination of elemental composition is most commonly achieved via automated CHN analyzers, which rely on the principle of high-temperature combustion.[2][7] The causality behind this workflow is designed to ensure the complete and accurate conversion of the sample into detectable gases.
Caption: Workflow for CHN elemental analysis.
Detailed Experimental Protocol
The following protocol outlines the standardized procedure for CHN analysis, applicable to solid organic compounds like 2-Methylphenyl 2-nitrobenzoate.
-
Instrument Calibration:
-
Causality: To ensure accuracy, the instrument's detectors must be calibrated against a known quantity of a certified organic standard (e.g., acetanilide). This establishes a reliable response factor for each element.
-
Procedure: Analyze 3-5 replicates of the certified standard. The instrument software uses these results to generate calibration curves for C, H, and N.
-
-
Sample Preparation:
-
Causality: Accurate weighing is the most critical manual step. The final percentage calculation is directly dependent on the initial sample mass. The sample must be homogeneous and dry, as residual moisture will inflate the hydrogen percentage.
-
Procedure:
-
a. Tare a tin sample capsule on a microbalance.
-
b. Weigh approximately 1-3 mg of the finely ground, dried sample into the capsule.
-
c. Record the mass to the nearest microgram (0.001 mg).
-
d. Seal the capsule tightly to entrap the sample and remove atmospheric contaminants.
-
-
-
Instrumental Analysis:
-
Causality: The automated sequence ensures high reproducibility. The high-temperature combustion in a pure oxygen environment guarantees the complete breakdown of the organic matrix into simple gaseous products (CO₂, H₂O, and various nitrogen oxides).[2] The subsequent reduction step, typically passing the gases over hot copper, is essential to convert all nitrogen oxides into elemental N₂ for accurate detection.[8]
-
Procedure:
-
a. Place the sealed capsule into the instrument's autosampler.
-
b. Enter the sample mass and identification into the software queue.
-
c. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
d. The resulting gases are swept by a helium carrier gas through the reduction tube, followed by chromatographic columns for separation, and finally to the thermal conductivity detector (TCD).
-
-
-
Data Interpretation:
-
Causality: The software integrates the detector signals for CO₂, H₂O, and N₂ and, using the calibration factors and the user-inputted sample mass, calculates the percentage of each element.
-
Procedure:
-
a. Compare the experimental %C, %H, and %N values to the theoretical values calculated for C₁₄H₁₁NO₄.
-
b. Verify that the deviation for each element is within the acceptable ±0.4% range. Deviations outside this range may indicate impurities, incomplete combustion, or the presence of solvates, necessitating further investigation by other analytical methods like NMR or mass spectrometry.
-
-
References
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2019). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Le-Phuoc, P., et al. (2019). An International Study Evaluating Elemental Analysis. ACS Omega, 4(2), 2939-2946. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Retrieved February 5, 2026, from [Link]
-
Gel'man, N. E., & Terent'eva, E. A. (2009). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 64, 791-801. Retrieved February 5, 2026, from [Link]
-
Siniscalchi, T. (2019, February 24). Calculating Percent Yield for the Nitration of Methyl Benzoate. YouTube. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved February 5, 2026, from [Link]
-
Gembicky, M., et al. (2019). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Crystal Growth & Design, 19(1), 1-5. Retrieved February 5, 2026, from [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]
- 5. Methyl 2-methyl-3-nitrobenzoate 97 59382-59-1 [sigmaaldrich.com]
- 6. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pepolska.pl [pepolska.pl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
